molecular formula C41H62O15 B12089449 Glaucoside C

Glaucoside C

Cat. No.: B12089449
M. Wt: 794.9 g/mol
InChI Key: BRAQGYOYQRQKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one is a natural product found in Vincetoxicum sublanceolatum with data available.

Properties

Molecular Formula

C41H62O15

Molecular Weight

794.9 g/mol

IUPAC Name

7-hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3

InChI Key

BRAQGYOYQRQKSH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3OC)OC4CC5=CCC6C(C5(CC4O)C)CCC7=COC8(C7C(CO8)OC6=O)C)C)C)OC)O

Origin of Product

United States

Foundational & Exploratory

Glaucoside C: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C is a complex triterpene glycoside, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies relevant to its isolation and purification. Due to the specificity of this compound, this guide focuses on the available scientific literature to furnish researchers with the foundational knowledge required for its further study and potential application in drug discovery and development.

Natural Source

The primary and thus far exclusively identified natural source of this compound is the plant Glaucidium palmatum Siebold & Zucc. This herbaceous perennial, belonging to the family Ranunculaceae, is native to the mountainous regions of Japan. It is commonly known as the Japanese wood poppy or Shirane aoi (シラネアオイ). The isolation of this compound, along with other related triterpene glycosides, was first reported from the subterranean parts of this plant.

Chemical Profile

  • Compound Name: this compound

  • CAS Number: 81474-89-7

  • Molecular Formula: C₄₁H₆₂O₁₅

  • Full Chemical Name: 6H-2,

The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glaucoside C, a complex natural product identified under CAS number 81474-89-7, presents a fascinating biosynthetic puzzle. Its intricate structure, featuring a polycyclic aglycone and a unique trisaccharide chain of 2,6-dideoxy-3-O-methyl-ribo-hexopyranose, suggests a sophisticated enzymatic machinery for its assembly. To date, the specific plant origin and the elucidated biosynthetic pathway of this compound remain unpublished in scientific literature. This technical guide, therefore, presents a putative biosynthetic pathway based on well-established principles of secondary metabolism in plants. We will explore the likely polyketide origin of the aglycone, the intricate steps in the formation of the deoxy sugars, and the final glycosylation events. This document aims to provide a foundational framework for researchers seeking to unravel the complete biosynthesis of this intriguing molecule, offering insights into potential enzymatic targets for synthetic biology and drug development applications.

Proposed Biosynthetic Pathway of this compound: A Hypothetical Overview

The biosynthesis of this compound can be conceptually divided into three major stages:

  • Aglycone Formation via a Polyketide Synthase (PKS) Pathway: The complex aromatic core of the this compound aglycone, a derivative of 6H-2,3,5-Trioxapentaleno[1',6':5,6,7]cyclonona[1,2-a]naphthalen-6-one, is hypothesized to be synthesized through a Type III polyketide synthase (PKS) pathway. This class of enzymes is known to produce a wide array of aromatic compounds in plants.

  • Biosynthesis of 2,6-dideoxy-3-O-methyl-ribo-hexopyranose: The unusual sugar moieties are likely synthesized from a common precursor, such as glucose-1-phosphate. This process involves nucleotide activation, followed by a series of enzymatic reactions including dehydration, reduction, and methylation to yield the final activated deoxy sugar.

  • Glycosylation of the Aglycone: The final assembly of this compound is presumed to be carried out by specific glycosyltransferases (GTs) that sequentially attach the three activated 2,6-dideoxy-3-O-methyl-ribo-hexopyranose units to the aglycone.

Below is a graphical representation of the proposed overarching biosynthetic pathway.

Glaucoside_C_Biosynthesis_Overview cluster_aglycone Aglycone Biosynthesis cluster_sugar Deoxy Sugar Biosynthesis cluster_glycosylation Glycosylation AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Aglycone_Core Naphthalenone Core PKS->Aglycone_Core GTs Glycosyltransferases (GTs) Aglycone_Core->GTs G1P Glucose-1-Phosphate Enzymatic_Steps Multi-step Enzymatic Conversion G1P->Enzymatic_Steps NDP_Sugar NDP-Deoxy-Methyl-Sugar NDP_Sugar->GTs Enzymatic_Steps->NDP_Sugar Glaucoside_C This compound GTs->Glaucoside_C

Figure 1: Proposed overall biosynthetic pathway of this compound.

In-Depth Analysis of Putative Biosynthetic Stages

Stage 1: Aglycone Formation - A Polyketide Origin

The naphthalenone core of the this compound aglycone is characteristic of polyketides, a diverse class of secondary metabolites. In plants, Type III PKSs, such as chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS), are responsible for the biosynthesis of various aromatic polyketides. These enzymes iteratively condense a starter CoA-ester (e.g., acetyl-CoA or p-coumaroyl-CoA) with several extender units of malonyl-CoA.

The biosynthesis of the this compound aglycone likely begins with the condensation of a starter molecule with multiple malonyl-CoA units to form a linear polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the fundamental naphthalenone scaffold. Subsequent tailoring enzymes, such as oxidoreductases, hydroxylases, and methyltransferases, would then modify this core structure to generate the final complex aglycone.

Aglycone_Biosynthesis_Detail Starter Starter-CoA (e.g., Acetyl-CoA) PKS Polyketide Synthase Starter->PKS Malonyl n x Malonyl-CoA Malonyl->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Cyclization Cyclization & Aromatization Linear_Polyketide->Cyclization Naphthalene_Core Naphthalenone Scaffold Cyclization->Naphthalene_Core Tailoring Tailoring Enzymes (Oxidoreductases, etc.) Naphthalene_Core->Tailoring Final_Aglycone This compound Aglycone Tailoring->Final_Aglycone

Figure 2: Putative pathway for the biosynthesis of the this compound aglycone.
Stage 2: Biosynthesis of the Deoxy Sugar Moiety

The trisaccharide chain of this compound is composed of 2,6-dideoxy-3-O-methyl-ribo-hexopyranose. The biosynthesis of such deoxy sugars is a multi-step enzymatic process that typically starts with a common nucleotide-activated sugar.

The proposed pathway is as follows:

  • Activation of Glucose: Glucose-1-phosphate is activated to a nucleotide diphosphate (B83284) sugar, most commonly dTDP-glucose, by the enzyme dTDP-glucose synthase.

  • Dehydration: dTDP-glucose 4,6-dehydratase catalyzes the removal of a water molecule to form dTDP-4-keto-6-deoxy-D-glucose.

  • Deoxygenation at C-2: A 2-deoxygenase, often a complex of enzymes, would catalyze the removal of the hydroxyl group at the C-2 position.

  • Reduction: The keto group at C-4 is reduced by a reductase to a hydroxyl group, establishing the ribo configuration.

  • Methylation: A S-adenosyl methionine (SAM)-dependent methyltransferase catalyzes the transfer of a methyl group to the hydroxyl group at the C-3 position.

Deoxy_Sugar_Biosynthesis G1P Glucose-1-Phosphate dTDP_Glc dTDP-Glucose G1P->dTDP_Glc dTDP-glucose synthase dTDP_Keto_Deoxy dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_Keto_Deoxy dTDP-glucose 4,6-dehydratase dTDP_Keto_Dideoxy dTDP-4-keto-2,6-dideoxy-D-glucose dTDP_Keto_Deoxy->dTDP_Keto_Dideoxy 2-deoxygenase dTDP_Ribo_Dideoxy dTDP-2,6-dideoxy-D-ribo-hexopyranose dTDP_Keto_Dideoxy->dTDP_Ribo_Dideoxy 4-reductase Final_Sugar dTDP-2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose dTDP_Ribo_Dideoxy->Final_Sugar 3-O-methyltransferase (SAM-dependent)

Figure 3: Proposed biosynthetic pathway for the activated deoxy sugar.
Stage 3: Glycosylation

The final step in the biosynthesis of this compound is the sequential attachment of the three activated deoxy sugar units to the aglycone. This is catalyzed by a series of specific glycosyltransferases (GTs). It is likely that at least two different GTs are involved: one to attach the first sugar to the aglycone, and another to form the glycosidic bonds between the sugar units.

Quantitative Data from Analogous Pathways

As no specific data for this compound biosynthesis is available, the following table presents representative kinetic data for enzymes involved in analogous pathways.

Enzyme ClassExample EnzymeSubstrateKm (µM)kcat (s-1)Source Organism
Polyketide SynthaseChalcone Synthase (CHS)p-Coumaroyl-CoA1.80.03Petroselinum crispum
Polyketide SynthaseChalcone Synthase (CHS)Malonyl-CoA23-Petroselinum crispum
DehydratasedTDP-glucose 4,6-dehydratasedTDP-glucose34120Escherichia coli
MethyltransferaseErythromycin 3"-O-methyltransferaseTDP-mycarose150.8Saccharopolyspora erythraea
GlycosyltransferaseUGT71G1Quercetin130.12Medicago truncatula

Table 1: Representative Enzyme Kinetic Data from Analogous Biosynthetic Pathways.

Experimental Protocols for Studying Putative Biosynthetic Pathways

The following protocols are representative of the methods that would be employed to investigate the biosynthesis of this compound.

Protocol 1: Heterologous Expression and In Vitro Assay of a Candidate Polyketide Synthase

Objective: To determine if a candidate PKS gene is involved in the synthesis of the this compound aglycone.

Methodology:

  • Gene Cloning: A candidate PKS gene, identified through transcriptomics of the source plant (once identified), is cloned into an expression vector (e.g., pET-28a).

  • Protein Expression: The construct is transformed into a suitable expression host (e.g., E. coli BL21(DE3)). Protein expression is induced with IPTG.

  • Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay: The purified enzyme is incubated with a potential starter-CoA (e.g., acetyl-CoA) and the extender unit, [14C]-malonyl-CoA, in a suitable buffer.

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by thin-layer chromatography (TLC) and autoradiography. The structure of the product can be further elucidated by LC-MS and NMR.

PKS_Assay_Workflow start Identify Candidate PKS Gene clone Clone into Expression Vector start->clone express Heterologous Expression in E. coli clone->express purify Purify Recombinant Protein express->purify assay In Vitro Enzyme Assay with Radiolabeled Substrates purify->assay analyze Product Analysis (TLC, LC-MS, NMR) assay->analyze end Characterize Enzyme Product analyze->end

Figure 4: Experimental workflow for the characterization of a candidate PKS.
Protocol 2: In Vitro Reconstitution of the Deoxy Sugar Biosynthesis Pathway

Objective: To verify the enzymatic steps in the biosynthesis of the activated deoxy sugar.

Methodology:

  • Enzyme Production: The genes encoding the putative dTDP-glucose synthase, 4,6-dehydratase, 2-deoxygenase, 4-reductase, and 3-O-methyltransferase are individually cloned and expressed.

  • Sequential Reactions: The pathway is reconstituted in vitro by adding the purified enzymes and necessary substrates in a stepwise manner, starting with glucose-1-phosphate and dTTP.

  • Intermediate Analysis: Aliquots are taken after each enzymatic step and analyzed by HPLC or LC-MS to identify the formation of the expected intermediates (e.g., dTDP-glucose, dTDP-4-keto-6-deoxy-D-glucose).

  • Final Product Confirmation: The structure of the final nucleotide-activated deoxy sugar is confirmed by high-resolution mass spectrometry and NMR spectroscopy.

Conclusion and Future Directions

The biosynthesis of this compound, while not yet experimentally elucidated, can be rationally predicted based on established principles of plant secondary metabolism. The putative pathway involves a polyketide synthase for the aglycone, a multi-enzyme cascade for the formation of the unique deoxy sugars, and a series of glycosyltransferases for the final assembly.

The primary obstacle to confirming this pathway is the unknown botanical source of this compound. Identifying the producer organism is the critical next step. Once the plant is known, a combination of transcriptomics, gene silencing (e.g., RNAi), and in vitro biochemical characterization of candidate enzymes will be essential to fully unravel the intricate biosynthetic network leading to this complex and fascinating natural product. Such knowledge will not only be of fundamental scientific interest but could also pave the way for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

An In-depth Technical Guide to the Physical and Chemical Properties of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Glaucoside C is limited in publicly available literature. Therefore, this guide provides the available information on this compound and supplements it with representative data and protocols for the broader class of cardiac glycosides, to which this compound belongs. This supplemental information should be considered as a general reference for this class of compounds.

Introduction

This compound is a naturally occurring cardiac glycoside.[1] Cardiac glycosides are a well-established class of organic compounds known for their significant effects on the cardiovascular system.[2] They are characterized by a steroidal aglycone moiety linked to one or more sugar units.[3] While historically used in the treatment of heart conditions, recent research has unveiled their potential in other therapeutic areas, including oncology.[4] This guide aims to provide a comprehensive overview of the known physical and chemical properties of this compound, alongside general experimental protocols and biological activities characteristic of cardiac glycosides.

Physicochemical Properties of this compound

The available quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource
CAS Number 81474-89-7[1]
Molecular Formula C41H62O15
Molecular Weight 794.93 g/mol
Predicted Boiling Point 908.9 ± 65.0 °C
Predicted Density 1.33 ± 0.1 g/cm³
Predicted pKa 13.50 ± 0.70

Spectroscopic Data of Cardiac Glycosides

Spectroscopic TechniqueTypical Observations for Cardiac Glycosides (e.g., Digoxin)
¹H NMR Complex spectra with signals corresponding to the steroid nucleus and the sugar moieties. Key signals include those for methyl groups, olefinic protons, and anomeric protons of the sugar units.
¹³C NMR Resonances for the steroidal carbons, including quaternary, methine, methylene, and methyl carbons. Distinct signals for the carbons of the sugar residues and the lactone ring are also observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for hydroxyl (-OH) groups, C-H stretching of the steroid backbone, and a strong absorption for the carbonyl (C=O) group of the lactone ring.
UV-Vis Spectroscopy Cardenolides typically exhibit an absorption maximum around 217 nm, which is characteristic of the α,β-unsaturated lactone ring.

Experimental Protocols

The isolation and characterization of cardiac glycosides from natural sources typically follow a multi-step process. The following is a generalized experimental protocol.

4.1. Extraction and Isolation

A common method for extracting cardiac glycosides from plant material is as follows:

  • Drying and Grinding: The plant material (e.g., leaves, seeds) is dried to reduce moisture content and then ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, which is effective in solubilizing cardiac glycosides. This can be done through maceration, percolation, or Soxhlet extraction.

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

  • Purification: The crude extract is then subjected to various chromatographic techniques for purification. A common approach is to use column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual glycosides.

Below is a diagram illustrating a typical workflow for the isolation and characterization of cardiac glycosides.

experimental_workflow plant_material Plant Material drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., Methanol/Ethanol) drying_grinding->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_glycoside Pure Glycoside hplc->pure_glycoside characterization Structural Characterization (NMR, MS, IR, UV-Vis) pure_glycoside->characterization

Figure 1: Generalized experimental workflow for the isolation and characterization of cardiac glycosides.

4.2. Structural Elucidation

The structure of the isolated cardiac glycoside is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure of the aglycone and the sugar moieties, as well as their connectivity.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: To confirm the presence of the unsaturated lactone ring.

Biological Activity and Signaling Pathways

As a cardiac glycoside, this compound is expected to exhibit biological activities typical of this class of compounds. The primary mechanism of action of cardiac glycosides is the inhibition of the Na+/K+-ATPase pump in cell membranes.

5.1. Mechanism of Action

The inhibition of the Na+/K+-ATPase by cardiac glycosides leads to an increase in intracellular sodium concentration. This, in turn, affects the sodium-calcium exchanger, leading to an increase in intracellular calcium levels. In cardiac muscle cells, this results in increased contractility.

The following diagram illustrates the basic mechanism of action of cardiac glycosides on a cardiomyocyte.

mechanism_of_action cardiac_glycoside Cardiac Glycoside na_k_pump Na+/K+-ATPase cardiac_glycoside->na_k_pump Inhibits na_in Increased Intracellular Na+ na_k_pump->na_in Leads to na_ca_exchanger Na+/Ca2+ Exchanger na_in->na_ca_exchanger Affects ca_in Increased Intracellular Ca2+ na_ca_exchanger->ca_in Leads to contractility Increased Myocardial Contractility ca_in->contractility Results in signaling_pathways cluster_pathways Modulated Signaling Pathways cardiac_glycoside Cardiac Glycoside na_k_pump Na+/K+-ATPase cardiac_glycoside->na_k_pump Inhibits mapk_erk MAPK/ERK Pathway na_k_pump->mapk_erk Modulates pi3k_akt PI3K/Akt Pathway na_k_pump->pi3k_akt Modulates nf_kb NF-κB Pathway na_k_pump->nf_kb Modulates downstream_effects Downstream Cellular Effects (e.g., Apoptosis, Cell Cycle Arrest) mapk_erk->downstream_effects pi3k_akt->downstream_effects nf_kb->downstream_effects

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Glaucoside C, a naturally occurring compound isolated from plants of the Cynanchum genus, has emerged as a molecule of interest in oncological research. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a primary focus on its cytotoxic effects against human colon cancer cells. This document provides a detailed overview of its known biological activities, supported by available quantitative data, and outlines the experimental methodologies crucial for its study. While the complete signaling cascade remains an active area of investigation, this guide presents the foundational knowledge required for future research and development endeavors.

Introduction

This compound is a steroidal glycoside identified in Cynanchum glaucescens.[1][2] The broader genus Cynanchum is recognized for its rich chemical diversity, producing a variety of bioactive compounds, including C21 steroids, alkaloids, and flavonoids, which have demonstrated pharmacological effects such as immune regulation, anti-oxidation, and anti-tumor activities.[1][2] This guide focuses specifically on the current knowledge surrounding the cytotoxic mechanism of this compound.

Cytotoxic Activity of this compound

Current research highlights the cytotoxic potential of this compound against human colon carcinoma cell lines. In vitro studies have demonstrated its efficacy in inhibiting the growth of both HT-29 and HCT116 cells.

Quantitative Data on Cytotoxicity

The inhibitory concentration (IC50) values from a key study are summarized below, providing a quantitative measure of this compound's cytotoxic potency.

Cell LineIC50 (µM)
HT-2924.34
HCT11627.23

Table 1: Cytotoxicity of this compound against Human Colon Cancer Cell Lines. The data indicates moderate and comparable cytotoxic activity against two distinct colon cancer cell lines.

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound is not yet fully elucidated. However, based on the activities of structurally related cardiac glycosides, several signaling pathways are hypothesized to be involved in its anti-cancer effects.[3] Cardiac glycosides are known to inhibit the Na+/K+-ATPase pump, which can trigger a cascade of downstream signaling events. These may include the modulation of key pathways involved in cell proliferation, survival, and apoptosis such as the MAPK, Wnt, and PI3K/AKT/mTOR signaling pathways.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential signaling pathway for this compound, drawing parallels from the known mechanisms of other cardiac glycosides.

GlaucosideC_Pathway GlaucosideC This compound NaK_ATPase Na+/K+-ATPase GlaucosideC->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->Na_Ca_Exchanger Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Signaling_Cascades Downstream Signaling (e.g., MAPK, PI3K/AKT) Intracellular_Ca->Signaling_Cascades Apoptosis Apoptosis Signaling_Cascades->Apoptosis

Figure 1: Hypothetical Signaling Pathway of this compound. This diagram proposes a mechanism initiated by the inhibition of Na+/K+-ATPase, leading to increased intracellular calcium and subsequent activation of apoptotic signaling cascades.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is fundamental for determining the cytotoxic effects of this compound on cancer cell lines.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_GlaucosideC 3. Add varying concentrations of this compound Incubate_24h->Add_GlaucosideC Incubate_48h 4. Incubate for 48h Add_GlaucosideC->Incubate_48h Add_MTT 5. Add MTT solution Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2: Experimental Workflow for MTT Assay. This flowchart outlines the key steps for assessing cell viability following treatment with this compound.

Protocol:

  • Cell Seeding: Plate human colon cancer cells (e.g., HT-29, HCT116) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Future Directions and Conclusion

The preliminary data on this compound's cytotoxicity is promising, but further in-depth studies are imperative to fully characterize its mechanism of action. Future research should focus on:

  • Target Identification: Confirming the interaction of this compound with Na+/K+-ATPase and identifying other potential molecular targets.

  • Signaling Pathway Analysis: Utilizing techniques such as Western blotting, RT-PCR, and reporter assays to investigate the effect of this compound on key signaling pathways like MAPK, Wnt, and PI3K/AKT/mTOR.

  • Apoptosis Assays: Employing methods like Annexin V/PI staining and caspase activity assays to confirm the induction of apoptosis.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in animal models of colon cancer.

References

An In-depth Technical Guide on the Biological Activity of Pregnane Glycosides, with a Focus on Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative biological activity data for Glaucoside C is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the biological activities of structurally related pregnane (B1235032) glycosides, particularly those isolated from the Cynanchum genus, to infer the potential activities of this compound.

Executive Summary

Pregnane glycosides, a class of C21 steroidal glycosides, are a diverse group of natural products with a wide array of reported biological activities.[1] These compounds are predominantly found in plants of the Apocynaceae and Asclepiadaceae families.[1] Extensive research has highlighted their potential as therapeutic agents, with demonstrated cytotoxic, anti-inflammatory, and neuroprotective effects.[1] This technical guide synthesizes the current understanding of the biological activities of pregnane glycosides, with a specific focus on compounds structurally related to this compound, which is isolated from plants of the Cynanchum genus, such as Cynanchum glaucescens.[2] We will delve into the quantitative data from key studies, detail the experimental protocols used to assess their activity, and visualize the implicated signaling pathways.

Biological Activities of Pregnane Glycosides

Pregnane glycosides exhibit a range of pharmacological properties, making them promising candidates for drug discovery and development.[1]

Cytotoxic Activity

A significant body of research has focused on the cytotoxic effects of pregnane glycosides against various cancer cell lines. This activity is often attributed to the induction of apoptosis. Several studies have isolated novel pregnane glycosides from different Cynanchum species and evaluated their cytotoxic potential.

For instance, a study on Cynanchum taihangense isolated several new seco-pregnane glycosides, cynataihosides I–T, alongside the known glaucoside A.[3] The cytotoxic activities of these compounds were evaluated against human tumor cell lines HL-60, THP-1, and PC-3 using the MTT assay.[3] Similarly, another investigation into a C21-steroidal glycoside from the roots of Cynanchum auriculatum demonstrated potent cytotoxic and apoptosis-inducing properties.[4]

Table 1: Cytotoxic Activity of Pregnane Glycosides from Cynanchum Species

CompoundCell LineIC50 (µM)Reference
Cynataihoside KTHP-15.08[3]
Cynataihoside KPC-322.75[3]
Cynataihoside JHL-6017.78[3]
Cynataihoside TTHP-116.02[3]
C21-steroidal glycoside (CG)SGC-790112.2 - 16.4[4]
Anti-inflammatory Activity

Pregnane glycosides have also been shown to possess anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of pro-inflammatory mediators. While specific IC50 values for cytokine inhibition by pregnane glycosides are not abundant in the reviewed literature, studies on other glycosides, such as flavone (B191248) C-glycosides, demonstrate the potential of this class of compounds to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[5][6][7][8] For example, a quercetin (B1663063) glycoside was shown to suppress ROS, NO, and IL-6 production in LPS-stimulated RAW264.7 cells.[8]

Neuroprotective Effects

The neuroprotective potential of pregnane glycosides is an emerging area of research. While specific quantitative data for this compound or closely related pregnane glycosides are not detailed in the provided search results, the broader class of cardiac glycosides has been shown to offer neuroprotection in models of ischemic stroke.

Experimental Protocols

The assessment of the biological activities of pregnane glycosides relies on a variety of standardized in vitro assays.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pregnane glycoside (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Signaling Pathways

The biological effects of pregnane glycosides are mediated through their interaction with various cellular signaling pathways.

Apoptosis Signaling Pathway

The cytotoxic activity of many pregnane glycosides is a result of apoptosis induction. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are the executioners of apoptosis. Evidence suggests that some glycosides can induce apoptosis through both caspase-dependent and -independent pathways, involving the loss of mitochondrial membrane potential and the translocation of apoptosis-inducing factor (AIF) into the nucleus.[9]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion Pregnane Glycosides_apoptosis Pregnane Glycosides Pregnane Glycosides_apoptosis->Bcl-2 family inhibition Apoptosis Apoptosis Caspase-3->Apoptosis

Pregnane glycoside-induced apoptosis pathway.
NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][10] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate gene transcription. Some glycosides have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5]

NFkB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex P IκBα IκBα NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκBα-NF-κB Complex->Ubiquitination & Degradation phosphorylated Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Pregnane Glycosides_nfkb Pregnane Glycosides Pregnane Glycosides_nfkb->IKK Complex inhibition IκBαNF-κB IκBαNF-κB

Inhibition of NF-κB signaling by pregnane glycosides.

Conclusion and Future Directions

Pregnane glycosides represent a promising class of natural products with significant therapeutic potential. Their demonstrated cytotoxic and anti-inflammatory activities, mediated through the induction of apoptosis and inhibition of the NF-κB signaling pathway, respectively, warrant further investigation. While specific data on this compound is currently scarce, the biological activities of structurally similar compounds from the Cynanchum genus provide a strong rationale for its continued study. Future research should focus on isolating and characterizing this compound to definitively determine its bioactivity profile and elucidate its precise molecular mechanisms of action. Such studies will be crucial for the potential development of this compound and other pregnane glycosides as novel therapeutic agents for cancer and inflammatory diseases.

References

Unraveling "Glaucoside C": A Case of Ambiguous Identity in Natural Products Research

Author: BenchChem Technical Support Team. Date: December 2025

The scientific community and drug development professionals seeking information on a compound specifically named "Glaucoside C" will find a notable lack of a clearly defined entity under this designation in current chemical and biological literature. Extensive searches reveal that "this compound" is not a standardized or widely recognized name for a specific molecule. This ambiguity suggests two likely possibilities: a potential typographical error in the query, with the intended compound being the well-documented Rebaudioside C, or a reference to a less common, poorly characterized glycoside from a specific natural source.

One prominent area of confusion arises from research on glycosides isolated from the plant Eugenia jambolana, commonly known as the Jamun or black plum. This plant is a rich source of various phytochemicals, including glycosides, flavonoids, and tannins.[1][2] Some studies on Eugenia jambolana mention the isolation of a "glaucoside" with cytotoxic activities. However, the nomenclature is inconsistent, with at least one publication designating a complex steroidal saponin (B1150181) from this plant as "glaucoside J".[3] The literature does not provide a clear, consistent identification of a compound named "this compound" from this or any other source.

The Case for Rebaudioside C: A Potential Misnomer

A strong possibility is that the query for "this compound" is a misspelling of Rebaudioside C . Rebaudioside C is a well-characterized steviol (B1681142) glycoside naturally occurring in the leaves of the Stevia rebaudiana plant.[4] It is one of the many sweet compounds found in stevia extracts and is used as a non-nutritive sweetener.[4] Unlike the ambiguous "this compound," Rebaudioside C has a defined chemical structure, and there is a body of research on its properties and purification.

Rebaudioside C is the third most abundant of the major sweet glycosides in the stevia leaf, following stevioside (B1681144) and Rebaudioside A. While it contributes to the overall sweetness, it is also associated with a lingering bitter taste, which has led to research into its modification and purification to improve its palatability.

General Classification of Glycosides

Glycosides are a broad class of molecules where a sugar molecule (the glycone) is chemically bound to another functional group (the aglycone or genin) via a glycosidic bond. This bond can be formed with an oxygen (O-glycoside), nitrogen (N-glycoside), sulfur (S-glycoside), or carbon (C-glycoside) atom of the aglycone. Plant glycosides are incredibly diverse and are classified based on the chemical nature of their aglycone moiety. This classification includes flavonoid glycosides, saponins, cyanogenic glycosides, and cardiac glycosides, among others.

Conclusion: A Need for Clarification

Due to the lack of specific and consistent data for a compound named "this compound," it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The available scientific literature does not support the existence of a well-defined molecule under this name.

For researchers, scientists, and drug development professionals, it is crucial to work with precisely identified and characterized molecules. Therefore, we recommend that any investigation into "this compound" first seeks to clarify the exact chemical identity of the compound . If the intended compound is indeed Rebaudioside C , a wealth of technical information is available to support further research and development. If "this compound" refers to a novel or obscure natural product, further isolation, structural elucidation, and characterization are necessary first steps before a comprehensive technical guide can be developed.

References

In Silico Prediction of C-Glycoside Bioactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

C-glycosylflavonoids are a class of naturally occurring compounds with a wide range of reported biological activities, making them promising candidates for drug discovery.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of C-glycosides. Due to the limited availability of specific data for "Glaucoside C," this document uses the well-characterized C-glycosylflavonoid, Orientin, as a representative molecule to illustrate the in silico workflow. The principles and protocols described herein are broadly applicable to other C-glycosides. This guide details molecular docking simulations to identify potential protein targets, predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, and outlines the prediction of associated signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of natural products.

Introduction to C-Glycosides and In Silico Prediction

C-glycosides are a unique class of glycosides where the sugar moiety is attached to an aglycone via a carbon-carbon bond, in contrast to the more common O-glycosides.[4][5] This C-C bond confers significant stability against enzymatic and acidic hydrolysis, enhancing their bioavailability and potential as therapeutic agents.[1] Aryl-C-glycosides, a prominent subgroup, have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, antiviral, and hypoglycemic effects.[1]

In silico drug discovery methods offer a time- and cost-effective approach to screen natural products for potential therapeutic applications.[6] These computational techniques, including molecular docking, and ADMET prediction, enable the preliminary assessment of a compound's bioactivity and drug-likeness before undertaking extensive laboratory experiments.[6][7][8]

This guide will use Orientin (Luteolin-8-C-glucoside), a widely studied C-glycosylflavonoid, as a case study to demonstrate the in silico prediction workflow.

In Silico Prediction Workflow

The computational workflow for predicting the bioactivity of a C-glycoside like Orientin involves several sequential steps, from target identification to the assessment of pharmacokinetic properties.

G cluster_0 Data Acquisition & Preparation cluster_1 Computational Analysis cluster_2 Data Interpretation & Pathway Analysis Ligand_Preparation Ligand Preparation (e.g., Orientin 3D structure) Molecular_Docking Molecular Docking Simulation Ligand_Preparation->Molecular_Docking ADMET_Prediction ADMET Prediction Ligand_Preparation->ADMET_Prediction Target_Identification Target Identification (From literature, databases) Protein_Preparation Protein Preparation (e.g., PDB structure) Target_Identification->Protein_Preparation Protein_Preparation->Molecular_Docking Binding_Affinity_Analysis Binding Affinity Analysis (Docking Scores) Molecular_Docking->Binding_Affinity_Analysis Pharmacokinetic_Profiling Pharmacokinetic Profiling ADMET_Prediction->Pharmacokinetic_Profiling Pathway_Analysis Signaling Pathway Enrichment Analysis Binding_Affinity_Analysis->Pathway_Analysis

Figure 1: A generalized workflow for the in silico prediction of C-glycoside bioactivity.

Molecular Docking Studies of Orientin

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6][9] This method is instrumental in understanding the potential mechanism of action and binding affinity.

Experimental Protocol: Molecular Docking
  • Ligand Preparation: The 2D structure of Orientin is obtained from the PubChem database and converted to a 3D structure using software like ChemBio3D. Energy minimization is then performed.[9]

  • Target Protein Selection and Preparation: Target proteins are identified from literature or databases such as the Protein Data Bank (PDB). For this example, we will consider targets from the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (MAPK1, MAPK8, MAPK14) and the anti-apoptotic protein Bcl-2, which have been studied in relation to Orientin.[9][10] The 3D structures of these proteins are downloaded from the PDB. Water molecules and existing ligands are removed, and polar hydrogens are added using tools like AutoDock.[9]

  • Docking Simulation: Molecular docking is performed using software such as AutoDock or Glide.[6][9] The software calculates the binding energy (in kcal/mol) and identifies the most stable binding poses of the ligand within the active site of the protein.

Quantitative Data: Predicted Binding Affinities of Orientin

The following table summarizes the predicted binding affinities of Orientin with various protein targets, as reported in the literature. Lower binding energy values indicate a higher binding affinity.

Target ProteinPDB IDBinding Affinity (kcal/mol)Reference
MAPK1VariesHigh Affinity (Specific value not provided)[9]
MAPK8VariesHigh Affinity (Specific value not provided)[9]
MAPK14VariesHigh Affinity (Specific value not provided)[9]
Bcl-2Varies-4.57 (Glide XP), -5.80 (QPLD)[6]
Bcl-XLVariesNot specified, but noted interaction[6]
MMP-84QKZConsidered a top potential inhibitor[11]

ADMET Profiling

ADMET prediction is crucial for evaluating the drug-likeness of a compound. These predictions assess a molecule's absorption, distribution, metabolism, excretion, and potential toxicity.

Experimental Protocol: In Silico ADMET Prediction
  • Compound Input: The chemical structure of the C-glycoside (e.g., Orientin or Vitexin) is submitted to an online ADMET prediction server, such as SwissADME or pkCSM.[7][12]

  • Parameter Calculation: The servers calculate various physicochemical and pharmacokinetic properties based on the compound's structure. These properties include adherence to Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential for toxicity.

Quantitative Data: Predicted ADMET Properties

The following table presents a summary of predicted ADMET properties for the C-glycosylflavone Vitexin, a compound structurally similar to Orientin.

PropertyPredicted Value for VitexinSignificanceReference
Physicochemical Properties
Molecular Weight432.38 g/mol Obeys Lipinski's Rule (<500)[13]
LogP (Lipophilicity)0.52Obeys Lipinski's Rule (<5)[13]
Hydrogen Bond Donors6Obeys Lipinski's Rule (≤5) - One violation[13]
Hydrogen Bond Acceptors10Obeys Lipinski's Rule (≤10)[13]
Pharmacokinetics
Gastrointestinal AbsorptionHighGood oral bioavailability[7][8]
Blood-Brain Barrier PermeantNoLow potential for CNS side effects[7][8]
Drug-Likeness
Lipinski's Rule Violations0Good drug-likeness[13]
Bioavailability Score0.55Good oral bioavailability[13]
Toxicity
AMES ToxicityNon-toxicLow mutagenic potential[14]
HepatotoxicityNot predicted to be hepatotoxicLow risk of liver damage[14]

Predicted Signaling Pathways

Based on the identified protein targets from molecular docking and network pharmacology analyses, it is possible to predict the signaling pathways that a C-glycoside may modulate. For Orientin, studies have suggested its involvement in the MAPK signaling pathway.[9]

G Orientin Orientin MAPK1 MAPK1 Orientin->MAPK1 inhibition MAPK8 MAPK8 Orientin->MAPK8 inhibition MAPK14 MAPK14 Orientin->MAPK14 inhibition Downstream_Effects Downstream Cellular Effects (e.g., Reduced Inflammation, Apoptosis) MAPK1->Downstream_Effects MAPK8->Downstream_Effects MAPK14->Downstream_Effects

Figure 2: Predicted modulation of the MAPK signaling pathway by Orientin.

Conclusion

The in silico approaches detailed in this guide provide a powerful framework for the preliminary evaluation of C-glycoside bioactivity. Through molecular docking, ADMET prediction, and pathway analysis, researchers can efficiently screen natural product libraries, prioritize compounds for further experimental validation, and gain insights into their potential mechanisms of action. The case study of Orientin demonstrates how these computational tools can be applied to predict protein targets, assess drug-likeness, and hypothesize involvement in key cellular signaling pathways. While in silico predictions require experimental verification, they are an indispensable component of modern drug discovery, accelerating the identification of promising therapeutic candidates from natural sources.

References

An In-Depth Technical Guide to Glaucoside C (CAS Number 81474-89-7)

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Glaucoside C is a natural product with the specified CAS number 81474-89-7. Its chemical identity is defined by the following properties:

PropertyValueSource
CAS Number 81474-89-7Chemical Supplier Catalogs
Molecular Formula C41H62O15Chemical Supplier Catalogs
Molecular Weight 794.93 g/mol Chemical Supplier Catalogs
Canonical SMILES Information not available in public scientific literature.-
Physical Description Information not available in public scientific literature.-
Solubility Information not available in public scientific literature.-

Biological Activity and Potential Therapeutic Relevance

While no specific biological activity has been conclusively reported for this compound (CAS 81474-89-7), a study on a newly isolated glaucoside from Eugenia jambolana (also known as Syzygium cumini) demonstrated cytotoxic activity against human breast cancer (MCF-7) cells. It is important to note that this study did not report a CAS number, so it is not definitively confirmed that this compound is identical to this compound.

The reported cytotoxic activity of this related "glaucoside" is summarized below:

Cell LineActivityIC50 ValueSource
MCF-7 (Human Breast Adenocarcinoma) Cytotoxic176.2 µg/mL[1]

Glycosides as a class of compounds are known to exhibit a wide range of biological activities, including:

  • Anticancer: Many glycosides have been investigated for their potential to inhibit cancer cell growth and induce apoptosis.

  • Antiviral: Some glycosides have shown efficacy against various viruses.

  • Anti-inflammatory: The anti-inflammatory properties of several glycosides are well-documented.

  • Cardiac Effects: Cardiac glycosides, such as digoxin, have long been used in the treatment of heart conditions.

Given the general biological activities of glycosides, this compound represents a compound of interest for further pharmacological investigation.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. However, based on the activities of other glycosides, several signaling pathways could be relevant areas of investigation. Many bioactive glycosides exert their effects by modulating key cellular signaling pathways, including:

  • NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses and cell survival.

  • PI3K/Akt Signaling Pathway: This is a major pathway involved in cell proliferation, growth, and survival.

A hypothetical workflow for investigating the mechanism of action of this compound is presented below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Compound This compound Assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound->Assay Test Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay->Apoptosis If Active CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Assay->CellCycle If Active Pathway Signaling Pathway Analysis (e.g., Western Blot for p-Akt, NF-κB) Apoptosis->Pathway CellCycle->Pathway TargetID Target Identification (e.g., Proteomics, Kinase Profiling) Pathway->TargetID

Caption: Hypothetical workflow for investigating the biological activity of this compound.

Experimental Protocols

Due to the lack of published research, no specific experimental protocols for this compound are available. However, for researchers interested in investigating this compound, standard protocols for similar natural products can be adapted.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture media to achieve the desired final concentrations. Replace the media in the wells with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of the solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The workflow for this experimental protocol is illustrated below.

G Start Start: Seed cells in 96-well plate Adhere Incubate overnight for cell adherence Start->Adhere Treat Treat cells with This compound dilutions Adhere->Treat Incubate Incubate for 24/48/72 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT IncubateMTT Incubate for 2-4 hours MTT->IncubateMTT Solubilize Add solubilizing agent IncubateMTT->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

This compound (CAS 81474-89-7) is a natural product with a defined chemical structure but currently lacks detailed characterization in the scientific literature. The potential cytotoxic properties, suggested by a study on a similar compound, warrant further investigation. Future research should focus on:

  • Isolation and Definitive Structure Elucidation: Confirming the source and structure of this compound with the specified CAS number.

  • Comprehensive Biological Screening: Evaluating its activity in a broader range of cancer cell lines and other disease models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Toxicity: Assessing its therapeutic potential and safety profile in animal models.

The information provided in this guide serves as a starting point for researchers interested in exploring the potential of this currently understudied natural product.

References

The Cytotoxic Effects of Glycosides on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Glaucoside C" did not yield specific results detailing its cytotoxic effects on cancer cell lines. It is possible that this is a less common compound or a potential typographical error. This guide, therefore, provides a comprehensive overview of the cytotoxic effects of other structurally related and well-researched glycosides, serving as a representative technical whitepaper on the topic. The methodologies and signaling pathways discussed are broadly applicable to the study of novel glycosidic compounds in oncology research.

This technical guide provides an in-depth analysis of the cytotoxic properties of various glycosides against several cancer cell lines. It is intended for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel anticancer therapeutics. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[1] The following tables summarize the IC50 values for several glycosides across a range of cancer cell lines.

Table 1: Cytotoxic Effects of Various Glycosides on Cancer Cell Lines

GlycosideCancer Cell LineCell TypeIC50 ValueExposure Time (h)Reference
Cyanidin-3-O-glucoside (C3G)MCF-7Breast Cancer110 µg/mL24[2]
MCF-7Breast Cancer60 µg/mL48[2]
Deoxybouvardin-glucoside (DBG)HCC827Non-Small Cell Lung Cancer8.6 nM48
HCC827GRNon-Small Cell Lung Cancer8.65 nM48
Steviol GlycosideMCF-7Breast Cancer30 µM24[3]
MCF-7Breast Cancer24 µM48[3]
MCF-7Breast Cancer22 µM72[3]
A2780Ovarian Cancer24 µM24[3]
A2780Ovarian Cancer20 µM48[3]
A2780Ovarian Cancer19 µM72[3]
Vicenin-IIHepG-2Hepatocellular Carcinoma14.38 µg/mLNot Specified[4]
IsovitexinHepG-2Hepatocellular Carcinoma15.39 µg/mLNot Specified[4]

Table 2: Effects of Luteolin-7-O-glucoside on Oral Cancer Cell Viability

Cell LineConcentration (µM)Cell Viability (%)Exposure Time (h)Reference
FaDu20Significantly Reduced24[5]
40Significantly Reduced24[5]
HSC-320Significantly Reduced24[5]
40Significantly Reduced24[5]
CA9-2220Significantly Reduced24[5]
40Significantly Reduced24[5]

Experimental Protocols

The assessment of cytotoxic effects relies on a variety of standardized in vitro assays. The following sections detail the methodologies for some of the most common assays cited in the study of glycosides.

Cell Culture and Treatment

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6] For cytotoxicity experiments, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with various concentrations of the glycoside for specific durations.[5][7]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the glycoside and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[8]

  • Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[8] Cell viability is calculated as a percentage of the untreated control.[1]

Flow Cytometry for Apoptosis Analysis

Flow cytometry can be used to quantify apoptosis by staining cells with fluorescent markers that bind to apoptotic cells.

  • Cell Treatment: Treat cells with the glycoside at its IC50 concentration.

  • Cell Harvesting and Staining: Harvest the cells and stain with an apoptosis detection kit, such as Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways in Glycoside-Induced Cytotoxicity

Glycosides exert their cytotoxic effects through the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and survival.

Intrinsic Apoptosis Pathway

A common mechanism of action for many glycosides is the induction of apoptosis via the intrinsic or mitochondrial pathway.[9][10] This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria into the cytosol.[10][11] Released cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to cell death.[9][10] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax, Bad) promoting and anti-apoptotic members (e.g., Bcl-2) inhibiting cytochrome c release.[3][12] Steviol glycosides, for instance, have been shown to increase the expression of Bax and Bad while decreasing Bcl-2 levels in MCF-7 cells.[3]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol GlaucosideC Glycoside Treatment Bax Bax/Bad (Pro-apoptotic) GlaucosideC->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) GlaucosideC->Bcl2 Downregulates Mito Mitochondrial Membrane Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits CytochromeC Cytochrome c Apaf1 Apaf-1 CytochromeC->Apaf1 Mito->CytochromeC Release Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by glycosides.

AMPK Signaling Pathway

Cyanidin-3-O-glucoside (C3G) has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[13][14] Activation of AMPK can suppress cancer cell growth and induce apoptosis.[14] C3G activates AMPK indirectly through the adiponectin receptor signaling pathway and by increasing the cellular AMP/ATP ratio.[13] Activated AMPK can then phosphorylate and inactivate downstream targets involved in cell growth and proliferation.

AMPK_Signaling_Pathway C3G Cyanidin-3-O-glucoside (C3G) AdipoR Adiponectin Receptor C3G->AdipoR Activates AMP_ATP Increased AMP/ATP Ratio C3G->AMP_ATP AMPK AMPK AdipoR->AMPK Activates AMP_ATP->AMPK Activates CellGrowth Cell Growth & Proliferation AMPK->CellGrowth Inhibits

Caption: Activation of AMPK signaling by C3G.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel glycoside.

Cytotoxicity_Workflow start Start: Identify Novel Glycoside cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat Cells with Glycoside (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis end Conclusion on Cytotoxic Effects pathway_analysis->end

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

The presented data indicate that various glycosides exhibit significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the intrinsic pathway, although other signaling pathways, such as the AMPK pathway, may also be involved. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of novel glycosides as potential anticancer agents. Further research is warranted to fully elucidate the therapeutic potential of these compounds.

References

An In-depth Technical Guide on the Acetylcholinesterase Inhibitory Activity of C-Glycosyl Flavonoids, with Vitexin as a Primary Exemplar

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data regarding the acetylcholinesterase inhibitory activity of Glaucoside C. To fulfill the structural and content requirements of this technical guide, the well-characterized C-glycosyl flavonoid, Vitexin , will be used as a primary exemplar to illustrate the concepts, methodologies, and potential therapeutic relevance of this class of compounds in the context of acetylcholinesterase inhibition.

Executive Summary

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing the symptoms of neurodegenerative diseases such as Alzheimer's disease. Natural products, particularly flavonoids, have emerged as a promising source of novel AChE inhibitors. This guide provides a comprehensive overview of the acetylcholinesterase inhibitory activity of C-glycosyl flavonoids, using Vitexin as a case study. It details the quantitative inhibitory data, experimental protocols for assessing activity, and the underlying neuroprotective signaling pathways.

Introduction to C-Glycosyl Flavonoids and Acetylcholinesterase Inhibition

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities. C-glycosyl flavonoids are a subgroup where a sugar moiety is attached to the flavonoid aglycone via a carbon-carbon bond, typically at the C6 or C8 position. This C-C bond confers greater stability against enzymatic and chemical hydrolysis compared to their O-glycoside counterparts.

Acetylcholinesterase inhibitors (AChEIs) function by preventing the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission. This mechanism can lead to improvements in cognitive function. Several flavonoids have been identified as potent AChE inhibitors, and their C-glycosyl derivatives are of significant interest due to their enhanced stability and potential for sustained activity.

Quantitative Data on Acetylcholinesterase Inhibition by Vitexin

The inhibitory potential of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget EnzymeIC50 ValueSource Organism (Example)Reference
VitexinAcetylcholinesterase (AChE)88.38 µg/mLJatropha mutabilis[1]

Experimental Protocols

The most widely used method for determining acetylcholinesterase inhibitory activity is the spectrophotometric method developed by Ellman and colleagues. This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Reagents and Materials
  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • Test compound (Vitexin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure for AChE Inhibition Assay
  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.

    • Prepare a working solution of AChE (e.g., 0.22 U/mL) in the phosphate buffer.

    • Prepare a stock solution of Vitexin in DMSO and create a series of dilutions in the phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL of phosphate buffer, 10 µL of buffer (instead of inhibitor), and 10 µL of buffer (instead of enzyme).

    • Control (100% Activity): 140 µL of phosphate buffer, 10 µL of solvent (used for the test compound), and 10 µL of AChE solution.

    • Inhibitor Wells: 140 µL of phosphate buffer, 10 µL of Vitexin solution at various concentrations, and 10 µL of AChE solution.

  • Pre-incubation:

    • Mix the contents of the wells and incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to all wells.

    • Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for a total of 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Acetylcholinesterase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Solution - Vitexin Dilutions setup Assay Setup: - Blank - Control (100% Activity) - Inhibitor (Vitexin) Wells reagents->setup preincubation Pre-incubation: 15 min at 25°C setup->preincubation reaction Reaction Initiation: Add DTNB, then ATCI preincubation->reaction measurement Kinetic Measurement: Absorbance at 412 nm (5-10 min) reaction->measurement calculation Calculate Reaction Rates and % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Workflow for the determination of AChE inhibitory activity.
Neuroprotective Signaling Pathway of Vitexin

signaling_pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome vitexin Vitexin pi3k PI3K vitexin->pi3k activates nfkb NF-κB (Pro-inflammatory) vitexin->nfkb inhibits akt Akt pi3k->akt activates bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 upregulates bax Bax (Pro-apoptotic) akt->bax downregulates caspase3 Caspase-3 (Apoptosis) akt->caspase3 inhibits bcl2->bax inhibits neuroprotection Neuroprotection & Cell Survival bcl2->neuroprotection bax->caspase3 activates caspase3->neuroprotection nfkb->neuroprotection

Simplified neuroprotective signaling pathway of Vitexin.

Mechanism of Action and Neuroprotective Effects

Beyond direct inhibition of acetylcholinesterase, C-glycosyl flavonoids like Vitexin exhibit a range of neuroprotective effects that are relevant to the pathology of neurodegenerative diseases. These multifactorial properties make them particularly interesting as therapeutic leads.

Vitexin has been shown to modulate key signaling pathways involved in cell survival and inflammation. One of the prominent pathways is the PI3K/Akt signaling cascade . Activation of this pathway by Vitexin leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and the downregulation of pro-apoptotic proteins like Bax and caspase-3. This shift in the balance between pro- and anti-apoptotic factors contributes to enhanced neuronal survival.

Furthermore, Vitexin can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a central role in the inflammatory response, and its chronic activation is implicated in the progression of neurodegenerative disorders. By suppressing NF-κB, Vitexin can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.

Conclusion and Future Directions

While specific data on the acetylcholinesterase inhibitory activity of this compound remains elusive, the study of related C-glycosyl flavonoids such as Vitexin provides a strong rationale for investigating this class of compounds further. Vitexin demonstrates moderate acetylcholinesterase inhibitory activity and possesses significant neuroprotective properties through the modulation of critical cell signaling pathways.

Future research should focus on:

  • Isolating and characterizing this compound to enable biological screening.

  • Conducting in vitro acetylcholinesterase inhibition assays on this compound to determine its IC50 value.

  • Exploring the neuroprotective effects of this compound in relevant cell and animal models of neurodegeneration.

  • Elucidating the structure-activity relationships of a broader range of C-glycosyl flavonoids to identify more potent and selective acetylcholinesterase inhibitors.

The development of natural product-based therapies holds great promise for the management of neurodegenerative diseases, and C-glycosyl flavonoids represent a valuable and underexplored area for drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Glaucoside C from Cynanchum glaucescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C, a seco-pregnane steroidal glycoside, has been identified in Cynanchum glaucescens, a plant species with a history of use in traditional medicine. Steroidal glycosides from the Cynanchum genus are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from the roots of Cynanchum glaucescens. The methodologies described herein are compiled from established procedures for the isolation of structurally related seco-pregnane glycosides from various Cynanchum species.

Data Presentation

Compound ClassCynanchum SpeciesStarting MaterialIsolated Compound(s)Yield (mg)PurityReference
Seco-pregnane GlycosidesC. taihangenseDried RootsCynataihoside I20>95% (by NMR)[1]
Glaucoside A9>95% (by NMR)[1]
Cynataihoside R9>95% (by NMR)[1]
Cynataihoside S45>95% (by NMR)[1]
Pregnane (B1235032) GlycosidesC. menarandrenseAerial Parts (17.67 g)Menarandroside A2.4>97% (by HPLC-UV, NMR)[2]
Menarandroside E1.8>97% (by HPLC-UV, NMR)
Carumbelloside II12.2>97% (by HPLC-UV, NMR)
Menarandroside D10.0>97% (by HPLC-UV, NMR)

Experimental Protocols

This protocol is divided into three main stages: initial extraction, solvent partitioning, and chromatographic purification.

Plant Material Preparation
  • Source: Roots of Cynanchum glaucescens.

  • Preparation: The plant material should be thoroughly washed to remove any soil and foreign matter, then dried in a well-ventilated area or a drying oven at a temperature not exceeding 60°C to prevent degradation of thermolabile compounds. Once completely dry, the roots are to be pulverized into a coarse powder to increase the surface area for efficient extraction.

Initial Extraction

This step aims to extract a broad range of compounds, including this compound, from the prepared plant material.

  • Solvent: 95% Ethanol (B145695) (EtOH).

  • Procedure:

    • Macerate the powdered roots of Cynanchum glaucescens with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction under reflux at 70-80°C for 2-3 hours.

    • After the first extraction, filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

    • Combine the supernatants from all three extractions.

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract.

Solvent Partitioning (Fractionation)

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in enriching the fraction containing the target glycosides.

  • Solvents: Petroleum Ether, Ethyl Acetate (B1210297) (EtOAc), and n-Butanol (n-BuOH).

  • Procedure:

    • Suspend the crude ethanolic extract in distilled water to form an aqueous suspension.

    • Transfer the suspension to a separatory funnel and partition it successively with petroleum ether. This step removes nonpolar compounds like fats and sterols. Repeat this partitioning three times.

    • Collect and combine the petroleum ether fractions. The aqueous layer is retained for the next step.

    • Sequentially partition the remaining aqueous layer with ethyl acetate. Seco-pregnane glycosides are expected to have moderate polarity and are likely to be extracted into the ethyl acetate fraction. Repeat this partitioning three times.

    • Collect and combine the ethyl acetate fractions.

    • Finally, partition the remaining aqueous layer with n-butanol to extract any remaining polar glycosides. Repeat this partitioning three times.

    • Collect and combine the n-butanol fractions.

    • Concentrate the ethyl acetate and n-butanol fractions separately to dryness using a rotary evaporator. The fraction most likely to contain this compound is the ethyl acetate fraction, which should be prioritized for further purification.

Chromatographic Purification

The enriched fraction from the previous step is further purified using column chromatography techniques to isolate this compound.

  • Techniques: Silica (B1680970) Gel Column Chromatography, C18 Reversed-Phase Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Procedure:

    • Silica Gel Column Chromatography:

      • Subject the dried ethyl acetate fraction to silica gel column chromatography.

      • Elute the column with a gradient solvent system, typically starting with a nonpolar solvent and gradually increasing the polarity. A common gradient is dichloromethane-methanol (CH₂Cl₂-MeOH), starting from 100:0 and gradually increasing the proportion of methanol.

      • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values.

    • C18 Reversed-Phase Column Chromatography:

      • Pool the fractions from the silica gel column that show the presence of the target compound(s).

      • Further purify these pooled fractions on a C18 reversed-phase column.

      • Elute with a gradient of methanol-water (MeOH-H₂O) or acetonitrile-water (ACN-H₂O), starting with a higher proportion of water and gradually increasing the organic solvent concentration.

    • Preparative HPLC (Prep-HPLC):

      • For final purification to achieve high purity, subject the semi-purified fractions to preparative HPLC on a C18 column.

      • Use an isocratic or gradient elution with a suitable mobile phase (e.g., methanol-water or acetonitrile-water) at a specific flow rate.

      • Monitor the elution with a UV detector to isolate the peak corresponding to this compound.

      • The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow Plant_Material Dried, powdered roots of Cynanchum glaucescens Extraction Extraction with 95% Ethanol (reflux) Plant_Material->Extraction Filtration_Concentration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration_Concentration Crude_Extract Crude Ethanolic Extract Filtration_Concentration->Crude_Extract Suspension Suspension in Water Crude_Extract->Suspension Partitioning_PE Partitioning with Petroleum Ether Suspension->Partitioning_PE PE_Fraction Petroleum Ether Fraction (Discarded) Partitioning_PE->PE_Fraction Aqueous_Layer1 Aqueous Layer Partitioning_PE->Aqueous_Layer1 to next step Partitioning_EtOAc Partitioning with Ethyl Acetate Aqueous_Layer1->Partitioning_EtOAc EtOAc_Fraction Ethyl Acetate Fraction (Enriched with this compound) Partitioning_EtOAc->EtOAc_Fraction Aqueous_Layer2 Aqueous Layer Partitioning_EtOAc->Aqueous_Layer2 to next step Column_Chromatography Silica Gel & C18 Column Chromatography EtOAc_Fraction->Column_Chromatography Partitioning_BuOH Partitioning with n-Butanol Aqueous_Layer2->Partitioning_BuOH BuOH_Fraction n-Butanol Fraction Partitioning_BuOH->BuOH_Fraction Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Isolated_Glaucoside_C Isolated this compound Prep_HPLC->Isolated_Glaucoside_C

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic cluster_0 Decreasing Polarity of Eluent Crude_Extract Crude Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel  Polarity-based separation (Normal Phase) C18_Column Reversed-Phase (C18) Chromatography Silica_Gel->C18_Column  Hydrophobicity-based separation (Reversed Phase) Prep_HPLC Preparative HPLC C18_Column->Prep_HPLC  High-resolution purification Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Logical progression of chromatographic purification for this compound.

References

Application Note: Identification and Quantification of Curculigoside C using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curculigoside (B1669338) C is a phenolic glucoside isolated from the rhizomes of Curculigo orchioides. It has garnered significant interest for its potential antioxidant and neuroprotective effects. Accurate and reliable identification and quantification of Curculigoside C in various matrices, such as plant extracts and biological fluids, are crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. This application note provides detailed protocols for the analysis of Curculigoside C using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract Curculigoside C efficiently and remove potential interferences.

a) From Plant Material (e.g., Curculigo orchioides rhizomes):

  • Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (60-80 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of 95% ethanol.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Perform ultrasonication for 30 minutes at room temperature.

    • Alternatively, use Soxhlet extraction for 72 hours.

  • Centrifugation and Filtration:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.

b) From Biological Fluids (e.g., Rat Plasma): [1][2][3][4][5]

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of methanol (B129727) (containing the internal standard, if used).

    • Vortex the mixture for 3 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to a UPLC vial for analysis.

UPLC-MS/MS and UPLC-QTOF-MS Instrumentation and Conditions

The following parameters are recommended for the separation and detection of Curculigoside C.

a) UPLC Conditions:

ParameterCondition
Column ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-1.0 min, 30% B; 1.0-2.0 min, 30%-90% B; 2.0-3.0 min, 90% B; 3.0-3.1 min, 90%-30% B; 3.1-3.5 min, 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

b) Mass Spectrometry Conditions (Triple Quadrupole for Quantification): [5]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 1000 L/h
MRM Transition (Curculigoside C) m/z 505.1 → 221.0
MRM Transition (IS - Curculigoside B) m/z 453.1 → 291.1
Collision Energy (Curculigoside C) 20 V
Collision Energy (IS) 18 V

c) Mass Spectrometry Conditions (QTOF for Identification and Metabolite Profiling):

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 100-1000
Capillary Voltage 3.0 kV
Sampling Cone Voltage 40 V
Source Temperature 120°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
Collision Energy (MSE) Ramp 20-40 eV

Data Presentation

Quantitative Performance

The UPLC-MS/MS method was validated for the quantification of Curculigoside C in rat plasma.[1][2] The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity [1][2]

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Curculigoside C1 - 2500> 0.99841

Table 2: Precision and Accuracy [1]

Spiked Concentration (ng/mL)Intra-day Precision (RSD%)Intra-day Accuracy (RE%)Inter-day Precision (RSD%)Inter-day Accuracy (RE%)
35.510.566.81-1.44
2004.10-3.285.24-5.83
20004.87-1.986.12-4.52

Table 3: Recovery [5]

Spiked Concentration (ng/mL)Recovery (%)
395.22 ± 5.64
20092.82 ± 8.74
200092.14 ± 3.45

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing plant Plant Material extract Extraction plant->extract plasma Biological Fluid precipitate Protein Precipitation plasma->precipitate filter Filtration/Purification extract->filter precipitate->filter uplc UPLC Separation filter->uplc ms MS/MS or QTOF Detection uplc->ms quant Quantification ms->quant ident Identification ms->ident

Caption: General experimental workflow for the analysis of Curculigoside C.

Fragmentation Pathway of Curculigoside C

The fragmentation of Curculigoside C in positive ESI mode primarily involves the cleavage of the glycosidic bond and fragmentation of the aglycone. The sodiated adduct [M+Na]⁺ is often observed.

fragmentation_pathway M_Na Curculigoside C [M+Na]⁺ m/z 505.1 frag1 [Aglycone+Na]⁺ m/z 343.1 M_Na->frag1 - C6H10O5 (162 Da) frag2 [3-hydroxy-2,6-dimethoxybenzoyl]⁺ m/z 197.0 frag1->frag2 - C7H6O2 (122 Da) frag3 [Aglycone-C7H6O4+Na]⁺ m/z 221.0 frag1->frag3 - C7H6O4 (150 Da)

Caption: Proposed fragmentation pathway of Curculigoside C in positive ESI-MS/MS.

Discussion

The presented UPLC-MS/MS method is highly sensitive and selective for the quantification of Curculigoside C in rat plasma, with a low LLOQ of 1 ng/mL.[1][2] The sample preparation using protein precipitation is straightforward and provides good recovery.[5] For plant matrices, ethanolic extraction is an effective method for isolating Curculigoside C.

The fragmentation pattern of Curculigoside C is characteristic of phenolic glucosides. The primary fragmentation event is the neutral loss of the glucose moiety (162 Da) from the sodiated precursor ion to form the sodiated aglycone. Further fragmentation of the aglycone yields diagnostic product ions that can be used for unequivocal identification. The fragment at m/z 221.0 is a characteristic product ion suitable for quantification in MRM mode.[5]

For structural elucidation and metabolite identification, UPLC-QTOF-MS provides high mass accuracy for both precursor and product ions, enabling the determination of elemental compositions and the identification of unknown metabolites.

Conclusion

The mass spectrometry techniques and protocols detailed in this application note provide a robust framework for the reliable identification and quantification of Curculigoside C. These methods are well-suited for applications in natural product chemistry, pharmacology, and drug development, facilitating further research into the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C is a cardiac glycoside, a class of naturally derived compounds that have been historically used in the treatment of cardiac conditions.[1][2][3] Recent research has unveiled their potent anticancer and antiviral properties, making them promising candidates for drug repurposing and development.[4][5] The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients. This inhibition triggers a cascade of downstream signaling events, leading to cell cycle arrest, apoptosis, and the modulation of key cellular pathways such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin.

These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound, focusing on its cytotoxic and apoptotic effects on cancer cells, and to elucidate its mechanism of action.

Experimental Workflow

The following workflow is recommended for a comprehensive in vitro evaluation of this compound.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_pathway Phase 3: Signaling Pathway Analysis A Cell Viability Assay (MTT) Determine IC50 B Apoptosis Assay (Annexin V/PI) A->B Confirm apoptotic cell death C Cell Cycle Analysis (Propidium Iodide) A->C Investigate cell cycle arrest D Na+/K+-ATPase Activity Assay A->D Confirm target engagement E Western Blot Analysis (p-Akt, p-mTOR, etc.) B->E Elucidate signaling cascade C->E D->E signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC This compound NKA Na+/K+-ATPase GC->NKA Inhibits PI3K PI3K NKA->PI3K Modulates MAPK MAPK NKA->MAPK Wnt Wnt/β-catenin NKA->Wnt Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest MAPK->Apoptosis MAPK->CellCycleArrest Wnt->CellCycleArrest

References

Application Notes and Protocols for Evaluating Glaucoside C Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C is a novel natural compound with potential therapeutic applications. A thorough evaluation of its cytotoxic effects is a critical step in the preclinical drug development process. These application notes provide a comprehensive suite of cell-based assays to characterize the cytotoxic profile of this compound. The protocols herein describe methods to assess cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis.

Due to the limited publicly available information on the specific mechanism of action of this compound, the proposed assays and depicted signaling pathways are based on the known cytotoxic mechanisms of a related class of compounds, cardiac glycosides. Cardiac glycosides are known to induce apoptosis in cancer cells by inhibiting the Na+/K+-ATPase pump, which leads to a cascade of intracellular events.[1][2][3] The presented protocols will enable researchers to generate robust and reproducible data to determine the cytotoxic potential and elucidate the possible mechanisms of action of this compound.

Data Presentation: Summary of Potential Quantitative Data

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability and Cytotoxicity

AssayCell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (or % Cytotoxicity)IC50 (µM)
MTT Cancer Cell Line 10.1, 1, 10, 50, 10024, 48, 72
Normal Cell Line 10.1, 1, 10, 50, 10024, 48, 72
LDH Cancer Cell Line 10.1, 1, 10, 50, 10024, 48, 72
Normal Cell Line 10.1, 1, 10, 50, 10024, 48, 72

Table 2: Apoptosis and Mitochondrial Function

AssayCell LineThis compound Concentration (µM)Incubation Time (h)Measured ParameterFold Change vs. Control
Caspase-3/7 Activity Cancer Cell Line 10, 1, 10, 5024Luminescence (RLU)
Mitochondrial Membrane Potential (TMRE) Cancer Cell Line 10, 1, 10, 5024Fluorescence Intensity (RFU)
Reactive Oxygen Species (ROS) (DCF-DA) Cancer Cell Line 10, 1, 10, 5024Fluorescence Intensity (RFU)

Experimental Workflow

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation Cell_Culture Cell Seeding (Cancer & Normal Cell Lines) Treatment Treat with this compound (Concentration Gradient) Cell_Culture->Treatment Viability_Assay MTT Assay Treatment->Viability_Assay Membrane_Assay LDH Assay Treatment->Membrane_Assay Data_Analysis_1 Determine IC50 Values Viability_Assay->Data_Analysis_1 Membrane_Assay->Data_Analysis_1 Cell_Culture_2 Cell Seeding (Cancer Cell Line) Data_Analysis_1->Cell_Culture_2 Select Cancer Cell Line and Concentrations Treatment_2 Treat with this compound (Sub-IC50 Concentrations) Cell_Culture_2->Treatment_2 Apoptosis_Assay Caspase-3/7 Activity Assay Treatment_2->Apoptosis_Assay Mito_Potential_Assay Mitochondrial Membrane Potential Assay (TMRE) Treatment_2->Mito_Potential_Assay ROS_Assay Reactive Oxygen Species (ROS) Assay (DCF-DA) Treatment_2->ROS_Assay Data_Analysis_2 Quantify Apoptosis, Mitochondrial Dysfunction & ROS Apoptosis_Assay->Data_Analysis_2 Mito_Potential_Assay->Data_Analysis_2 ROS_Assay->Data_Analysis_2

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4][5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][7]

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Cells and culture reagents as in the MTT assay

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental samples, spontaneous release, and maximum release controls.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and culture reagents

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[8] Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential. In healthy cells, TMRE accumulates in the mitochondria, exhibiting bright red fluorescence. In apoptotic or unhealthy cells with depolarized mitochondria, the fluorescence intensity decreases.[9]

Materials:

  • Cells and culture reagents

  • TMRE reagent

  • FCCP or CCCP (mitochondrial uncoupler for positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microscope or microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • TMRE Staining: Add TMRE to the culture medium at a final concentration of 100-200 nM and incubate for 20-30 minutes at 37°C.[9]

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~549/575 nm) or visualize under a fluorescence microscope.[10][11]

  • Data Analysis: Quantify the fluorescence intensity and express it as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Assay

This assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) to measure intracellular ROS levels.[12] DCF-DA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent compound DCF.[12]

Materials:

  • Cells and culture reagents

  • DCF-DA solution

  • Positive control for ROS generation (e.g., H₂O₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • DCF-DA Loading: Remove the treatment medium and incubate the cells with 20-25 µM DCF-DA in pre-warmed serum-free medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ~485/535 nm).[12]

  • Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control.

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be involved in this compound-induced cytotoxicity, based on the mechanisms of related cardiac glycosides.

G Glaucoside_C This compound NaK_ATPase Na+/K+-ATPase Glaucoside_C->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular [Na+] NaK_ATPase->Intracellular_Na Leads to NCX Na+/Ca2+ Exchanger (NCX) Intracellular_Na->NCX Alters Gradient Intracellular_Ca ↑ Intracellular [Ca2+] NCX->Intracellular_Ca Inhibits Ca2+ Efflux Mitochondria Mitochondria Intracellular_Ca->Mitochondria Ca2+ Overload ROS ↑ ROS Mitochondria->ROS MMP_Loss ↓ ΔΨm Mitochondria->MMP_Loss ROS->MMP_Loss Induces Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Caspase_8 Caspase-8 Activation DISC->Caspase_8 Mitochondria Mitochondria Caspase_8->Mitochondria Bid Cleavage Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Bax_Bak Bax/Bak Activation Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_9->Caspase_3 Substrate_Cleavage Cleavage of Cellular Substrates Caspase_3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Apoptosis_Stimuli Apoptotic Stimuli (e.g., this compound)

Caption: Overview of intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols for Preclinical Evaluation of Glaucoside C in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the effects of Glaucoside C in animal models. The following application notes and protocols are based on general methodologies for the preclinical evaluation of natural product glycosides and are intended to serve as a comprehensive guide for initiating such studies. The proposed models and pathways are hypothetical and should be adapted based on preliminary in vitro findings for this compound.

Introduction to this compound

This compound is a natural product identified by the CAS number 81474-89-7 and molecular formula C41H62O15[1]. While its specific biological activities are not yet extensively documented, related glycoside compounds have demonstrated a range of pharmacological effects, including cytotoxic and anti-inflammatory properties[2][3]. This suggests that this compound holds potential as a therapeutic agent and warrants preclinical investigation in relevant animal models to elucidate its efficacy and mechanism of action.

These protocols provide a framework for the in vivo assessment of this compound, focusing on a hypothetical anti-cancer application, a common therapeutic area for novel natural products.

Hypothetical Signaling Pathway for a Natural Product Glycoside

Many natural product glycosides exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and apoptosis. A plausible hypothetical mechanism for this compound could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

Hypothetical Apoptosis Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl2 This compound->Bcl2 inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c release from mitochondria Bcl2->Bax inhibits Apaf1 Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Cytochrome_c->Apaf1 binds Caspase9 Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Apoptosome->Caspase9 activates

Caption: Hypothetical signaling pathway of this compound inducing apoptosis.

Experimental Protocols

Animal Model Selection and Justification

For a preliminary assessment of anti-cancer efficacy, an athymic nude mouse xenograft model is recommended. This model is widely used in oncology research because it allows for the growth of human cancer cell lines, providing a direct measure of a compound's effect on human tumor growth in an in vivo environment.

  • Animal Species: Athymic Nude Mice (e.g., BALB/c nude)

  • Age: 6-8 weeks

  • Sex: Female (often preferred for lower aggression and easier handling)

  • Source: Reputable commercial vendor (e.g., Charles River, Jackson Laboratory)

  • Justification: The compromised immune system of athymic nude mice prevents the rejection of human tumor xenografts, making them suitable for studying the direct anti-proliferative effects of a compound on human cancer cells.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

In Vivo Efficacy Study Workflow start Acclimatization of Mice (1 week) tumor_inoculation Subcutaneous Inoculation of Human Cancer Cells (e.g., MCF-7) start->tumor_inoculation tumor_growth Tumor Growth Monitoring (until tumors reach ~100-150 mm³) tumor_inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Vehicle Control (e.g., 21 days) randomization->treatment monitoring Daily Health Monitoring and Weekly Tumor Measurement treatment->monitoring endpoint Study Endpoint: Tumor Volume > 1500 mm³ or Signs of Morbidity monitoring->endpoint collection Euthanasia and Collection of Tumors and Tissues for Analysis endpoint->collection end Data Analysis collection->end

References

Application Notes and Protocols: Synthesis of Glaucoside C Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and structure-activity relationship (SAR) studies of Glaucoside C derivatives. This compound, a representative C-glycoside, and its analogs are of significant interest due to their potential therapeutic applications, including anti-inflammatory and anticancer activities. The C-glycosidic linkage provides enhanced stability against enzymatic hydrolysis compared to O-glycosides, making these compounds attractive candidates for drug development.[1][2]

Introduction

C-glycosides are a class of natural products and synthetic compounds where a sugar moiety is attached to an aglycone via a carbon-carbon bond.[3] This structural feature confers significant metabolic stability, a desirable property for therapeutic agents.[1] Structure-activity relationship (SAR) studies of C-glycoside derivatives are crucial for optimizing their biological activity, selectivity, and pharmacokinetic properties. By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural motifs responsible for their therapeutic effects. This document outlines the synthetic strategies for preparing a library of this compound derivatives and the subsequent biological evaluation to establish a comprehensive SAR.

Synthesis of this compound Derivatives

The synthesis of C-aryl glycosides can be achieved through various methods. A common and effective approach involves the coupling of a glycosyl donor with an organometallic aryl reagent. The following protocol describes a general procedure for the synthesis of a this compound derivative.

Experimental Protocol: Synthesis of a C-Aryl Glucoside Derivative

Materials:

  • Per-O-acetylated glucopyranosyl bromide (or other suitable glycosyl donor)

  • Aryl magnesium bromide (Grignard reagent) or Aryl boronic acid

  • Anhydrous solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂)) or Palladium catalyst for Suzuki coupling

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

  • Sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)

  • Amberlite IR-120 resin (or other acidic resin)

Procedure:

  • Preparation of the Glycosyl Acceptor: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl magnesium bromide in anhydrous THF.

  • Glycosylation Reaction: Cool the solution of the aryl Grignard reagent to -78 °C (dry ice/acetone bath). To this, add a solution of the per-O-acetylated glucopyranosyl bromide in anhydrous THF dropwise over 30 minutes.

  • Catalyst Addition: After the addition of the glycosyl donor, add the Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature slowly and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of the Acetylated Product: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the per-O-acetylated C-aryl glucoside.

  • Deacetylation: Dissolve the purified acetylated product in a mixture of anhydrous methanol and DCM. Add a catalytic amount of sodium methoxide solution in methanol. Stir the reaction at room temperature and monitor by TLC.

  • Neutralization and Final Purification: Once the deacetylation is complete, neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120). Filter the resin and concentrate the filtrate under reduced pressure. Purify the final product by silica gel column chromatography or recrystallization to yield the desired this compound derivative.

  • Characterization: Characterize the final compound by NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Studies

To investigate the SAR of this compound derivatives, a library of analogs with systematic structural modifications is synthesized and evaluated for their biological activity. The following table summarizes hypothetical quantitative data for a series of this compound derivatives tested for their anti-inflammatory and anticancer activities.

Table 1: Structure-Activity Relationship of this compound Derivatives

CompoundAnti-inflammatory Activity (IC₅₀, µM)Anticancer Activity (MCF-7, IC₅₀, µM)
This compound -OH-OH-H15.225.8
Derivative 1 -OCH₃-OH-H25.645.1
Derivative 2 -OH-OCH₃-H18.930.2
Derivative 3 -OH-OH-OH8.512.3
Derivative 4 -F-OH-H12.120.5
Derivative 5 -Cl-OH-H10.818.9
Derivative 6 -NO₂-OH-H35.458.7
Derivative 7 -OH-OH-Br9.215.6

IC₅₀ values are representative and intended for illustrative purposes.

Interpretation of SAR Data:

  • Effect of Hydroxyl Groups: The presence of multiple hydroxyl groups on the aglycone appears to be crucial for both anti-inflammatory and anticancer activity, as seen in the enhanced potency of Derivative 3. This suggests that hydrogen bonding interactions may be important for target binding.

  • Effect of Methylation: Methylation of the hydroxyl groups (Derivatives 1 and 2) leads to a decrease in activity, further supporting the importance of free hydroxyl groups.

  • Effect of Halogenation: The introduction of electron-withdrawing halogen atoms (Derivatives 4, 5, and 7) generally maintains or slightly improves activity, suggesting that these substitutions may enhance binding affinity or alter electronic properties favorably.

  • Effect of Nitro Group: The strongly electron-withdrawing nitro group (Derivative 6) significantly reduces activity, possibly due to steric hindrance or unfavorable electronic effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Many bioactive glycosides exert their effects by modulating key cellular signaling pathways. For instance, certain flavonoid C-glycosides have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.[4] Cardiac glycosides, on the other hand, can induce anticancer effects by inhibiting the Na+/K+-ATPase pump, which in turn affects multiple downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. A simplified representation of a signaling pathway potentially modulated by this compound derivatives is shown below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Na_K_ATPase Na+/K+ ATPase PI3K PI3K Na_K_ATPase->PI3K IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Inhibits Gene_Expression Gene Expression (Inflammation, Proliferation) NF_kB->Gene_Expression Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Glaucoside_C This compound Derivative Glaucoside_C->Receptor Binds Glaucoside_C->Na_K_ATPase Inhibits

Caption: Potential signaling pathways modulated by this compound derivatives.

Experimental Workflow

The overall workflow for the synthesis and SAR study of this compound derivatives is depicted in the following diagram.

G Start Start: Lead Compound (this compound) Synthesis Synthesis of Derivative Library Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Bioassays Biological Evaluation (e.g., Anti-inflammatory, Anticancer Assays) Purification->Bioassays Data_Analysis Data Analysis and SAR Determination Bioassays->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End End: Optimized Candidate Lead_Optimization->End

Caption: Workflow for Synthesis and SAR Studies of this compound Derivatives.

Conclusion

The protocols and guidelines presented in this document provide a framework for the systematic synthesis and evaluation of this compound derivatives. By following these procedures, researchers can effectively explore the structure-activity relationships of this important class of compounds, leading to the identification of novel and potent therapeutic agents. The stability of the C-glycosidic bond makes these compounds particularly promising for drug development, and a thorough understanding of their SAR is essential for advancing them through the drug discovery pipeline. A specific glaucoside isolated from Eugenia jambolana has demonstrated anticancer activity against MCF-7 cells, highlighting the therapeutic potential of this class of compounds. Further investigation into the synthesis of derivatives of naturally occurring glucosides is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for Glaucoside C Solution Preparation and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "Glaucoside C" is not widely recognized in scientific literature. Based on common nomenclature and search results, this document will proceed with protocols and data pertaining to Cyanidin-3-O-glucoside (C3G) , a common and well-studied anthocyanin glycoside. Researchers should verify the specific identity of their compound of interest.

Introduction

Cyanidin-3-O-glucoside (C3G) is a natural anthocyanin found in various fruits and vegetables. It is known for its antioxidant properties and has been investigated for its potential therapeutic effects, including roles in modulating energy metabolism and inducing cancer cell senescence.[1] This document provides detailed protocols for the preparation, handling, and experimental application of C3G solutions.

Compound Properties

A thorough understanding of the physicochemical properties of C3G is crucial for proper handling and experimental design.

PropertyDescriptionCitation
Solubility As a glycoside, C3G is generally more water-soluble than its aglycone form, cyanidin. Its solubility is highly dependent on the pH and polarity of the solvent.[2]
Stability C3G stability is significantly influenced by pH, temperature, and light. In acidic conditions (pH < 3), it exists as a stable red flavylium (B80283) cation. As the pH increases towards neutral and alkaline, it becomes unstable and prone to degradation. Aqueous solutions are not recommended for storage for more than one day. For long-term storage, stock solutions in anhydrous organic solvents like DMSO at -80°C are advised.[2]
Light Sensitivity Exposure to light, particularly UV light, can cause degradation. It is recommended to store solutions in the dark.[2]
Storage As a solid, C3G is stable for at least four years when stored at -20°C.[2]

Solution Preparation Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock of C3G for long-term storage.

Materials:

  • Cyanidin-3-O-glucoside (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or tubes wrapped in aluminum foil

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the required mass of C3G powder to achieve the desired stock solution concentration (e.g., 10 mM).

  • Weighing: In a sterile environment, carefully weigh the calculated amount of C3G powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the C3G powder in a sterile, light-protected tube.

  • Mixing: Vortex the solution until the C3G is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into cell culture medium for experimental use.

Materials:

  • C3G stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single aliquot of the C3G stock solution at room temperature, protected from light.

  • Dilution: In a sterile conical tube, perform a serial dilution of the stock solution with pre-warmed cell culture medium to achieve the final desired experimental concentrations. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Mixing: Gently mix the working solution by inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells. Do not store aqueous working solutions.[2]

Experimental Workflow and Handling

The following diagram illustrates a general workflow for a cell-based experiment using C3G.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare C3G Stock (Protocol 1) prep_working Prepare Working Solution (Protocol 2) prep_stock->prep_working treatment Treat Cells with C3G Working Solution prep_working->treatment seed_cells Seed Cells in Culture Plates cell_attachment Allow Cells to Attach (e.g., 24h) seed_cells->cell_attachment cell_attachment->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells/Supernatant incubation->harvest assay Perform Downstream Assays (e.g., Western Blot, qPCR, Viability) harvest->assay

Caption: General experimental workflow for cell-based assays with C3G.

Mechanism of Action and Signaling Pathways

C3G has been shown to exert its biological effects through various signaling pathways. A key mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3]

AMPK Activation Pathway by C3G:

C3G activates AMPK through a multi-faceted mechanism that includes:

  • Activation of the adiponectin receptor signaling pathway.[3]

  • Increasing the cellular AMP:ATP ratio.[3]

  • Elevating plasma adiponectin concentrations in vivo.[3]

Activated AMPK can then phosphorylate and inactivate downstream targets such as CRTC2 and HDAC5, leading to the suppression of gluconeogenic gene expression.[3]

c3g_ampk_pathway C3G Cyanidin-3-O-Glucoside (C3G) AdipoR Adiponectin Receptor C3G->AdipoR activates AMP_ATP Increased AMP:ATP Ratio C3G->AMP_ATP induces Adiponectin Increased Plasma Adiponectin C3G->Adiponectin induces AMPK AMPK Activation (Phosphorylation) AdipoR->AMPK AMP_ATP->AMPK Adiponectin->AMPK CRTC2_HDAC5 CRTC2 / HDAC5 Inactivation AMPK->CRTC2_HDAC5 phosphorylates (inactivates) Gluconeogenesis Suppression of - PEPCK - G6Pase CRTC2_HDAC5->Gluconeogenesis suppresses expression of

References

Application Note: Quantitative Analysis of Glaucoside C in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoside C, an iridoid glycoside found in various medicinal plants, has garnered significant interest within the scientific community due to its potential therapeutic properties. Iridoid glycosides, as a class, are known to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. The quantification of this compound in plant extracts is crucial for the standardization of herbal preparations, elucidation of its pharmacological mechanisms, and the development of new therapeutic agents. This application note provides detailed protocols for the extraction and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV detection, and offers insights into its potential biological activities.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol details an optimized method for the extraction of iridoid glycosides, including this compound, from dried plant material. Ultrasound-assisted extraction (UAE) is employed to enhance extraction efficiency.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a 50 mL conical flask.

  • Add 20 mL of 55% aqueous methanol as the extraction solvent.[1]

  • Place the flask in an ultrasonic bath and sonicate for 50 minutes at a controlled temperature of 75°C.[1]

  • After sonication, allow the mixture to cool to room temperature.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

G plant_material Dried Plant Material grinding Grinding plant_material->grinding powdered_sample Powdered Sample grinding->powdered_sample extraction Ultrasound-Assisted Extraction (55% Methanol, 75°C, 50 min) powdered_sample->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc_ready_sample HPLC-Ready Sample filtration->hplc_ready_sample G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα - p50/p65 IKK->IkBa_NFkB Phosphorylation p50_p65 p50/p65 IkBa_NFkB->p50_p65 Ubiquitination & Degradation of IκBα p50_p65_nucleus p50/p65 p50_p65->p50_p65_nucleus Translocation Glaucoside_C This compound Glaucoside_C->IkBa_NFkB Inhibition DNA DNA p50_p65_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

References

Application Notes and Protocols: Bioassay-Guided Isolation of Luteolin-7-O-glucoside, a Representative Bioactive Glaucoside, for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "Glaucoside C" is not extensively documented in the available scientific literature, this document provides a representative and detailed methodology for the bioassay-guided isolation of a structurally related and well-studied bioactive C-glycoside, Luteolin-7-O-glucoside (Cynaroside) . This compound exhibits significant anti-inflammatory properties, making it an excellent candidate for drug discovery and development. The protocols outlined below detail the systematic process of its extraction from a natural source, fractionation, and purification, guided by its anti-inflammatory activity. Luteolin-7-O-glucoside has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascades.[1] By inhibiting these pathways, it effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the bioassay-guided isolation and anti-inflammatory activity of Luteolin-7-O-glucoside.

Table 1: Bioactivity of Fractions During Isolation

FractionConcentration (µg/mL)NO Inhibition (%) in LPS-stimulated RAW 264.7 cells
Crude Methanol (B129727) Extract10045.2 ± 3.1
5023.8 ± 2.5
Ethyl Acetate (B1210297) Fraction10078.5 ± 4.2
5055.1 ± 3.9
n-Butanol Fraction10035.7 ± 2.8
5018.4 ± 2.1
Water Fraction10015.3 ± 1.9
507.9 ± 1.2
Luteolin-7-O-glucoside 50 92.3 ± 5.5
25 68.7 ± 4.8
10 41.2 ± 3.3

Table 2: Purity and Yield of Luteolin-7-O-glucoside

ParameterValue
Starting Plant Material (Dried Leaves)1 kg
Crude Methanol Extract Yield120 g (12%)
Active Ethyl Acetate Fraction Yield25 g (2.08% of crude extract)
Final Yield of Pure Luteolin-7-O-glucoside350 mg (1.4% of active fraction)
Purity (determined by HPLC)>98%

Experimental Protocols

Protocol 1: Extraction of Bioactive Compounds from Plant Material
  • Plant Material Preparation: Air-dry fresh leaves of a known Luteolin-7-O-glucoside containing plant (e.g., Lonicera japonica or Chrysanthemum indicum) at room temperature for 7-10 days. Grind the dried leaves into a fine powder.

  • Extraction: Macerate 1 kg of the dried plant powder with 10 L of 80% methanol at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Protocol 2: Bioassay-Guided Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude methanol extract (120 g) in 1 L of distilled water and sequentially partition with n-hexane, ethyl acetate, and n-butanol (3 x 1 L each).

  • Fraction Concentration: Concentrate each solvent fraction to dryness using a rotary evaporator.

  • Bioassay Screening (Anti-inflammatory Activity): Screen all fractions for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells (See Protocol 4). The ethyl acetate fraction is expected to show the highest activity.

Protocol 3: Isolation and Purification of Luteolin-7-O-glucoside
  • Column Chromatography: Subject the most active fraction (ethyl acetate, 25 g) to silica (B1680970) gel column chromatography. Elute the column with a gradient of chloroform-methanol (starting from 100:0 to 80:20 v/v).

  • Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC using a chloroform-methanol-water (8:2:0.2) mobile phase and visualize under UV light (254 nm and 365 nm).

  • Further Purification: Combine the fractions containing the target compound and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase of methanol and water with 0.1% formic acid.

  • Structure Elucidation: Confirm the structure of the purified compound as Luteolin-7-O-glucoside using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 4: In Vitro Anti-Inflammatory Bioassay (Nitric Oxide Inhibition Assay)
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test fractions or purified Luteolin-7-O-glucoside for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated control.

Visualizations

Bioassay_Guided_Isolation_Workflow Plant_Material Dried Plant Material (e.g., Lonicera japonica leaves) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Fractions n-Hexane Fraction Ethyl Acetate Fraction n-Butanol Fraction Water Fraction Fractionation->Fractions Bioassay Anti-inflammatory Bioassay (NO Inhibition in RAW 264.7 cells) Fractions->Bioassay Active_Fraction Most Active Fraction (Ethyl Acetate) Bioassay->Active_Fraction Identifies Column_Chromatography Silica Gel Column Chromatography Active_Fraction->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Pure_Compound Pure Luteolin-7-O-glucoside Prep_HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: Workflow for the bioassay-guided isolation of Luteolin-7-O-glucoside.

NF_kB_Signaling_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades and releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes activates transcription of Luteolin_7_O_glucoside Luteolin-7-O-glucoside Luteolin_7_O_glucoside->IKK Inhibits Luteolin_7_O_glucoside->NFkB Inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by Luteolin-7-O-glucoside.

References

Application Notes and Protocols for the Structural Elucidation of Cardiac Glycosides using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on a Representative Cardenolide Glycoside

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of natural products, offering detailed insights into the molecular framework, stereochemistry, and conformational features of complex molecules. This document provides a comprehensive overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of cardiac glycosides.

Initial searches for a specific compound named "Glaucoside C" did not yield sufficient publicly available data for a detailed analysis. Therefore, this application note utilizes a representative cardenolide glycoside as a case study to demonstrate the principles and methodologies involved in its structural elucidation by NMR spectroscopy. Cardenolide glycosides are a class of naturally occurring steroids, many of which are derived from the Digitalis plant species and are known for their significant biological activities.[1][2] The structural determination of these compounds is crucial for understanding their structure-activity relationships, which is vital for drug development and medicinal chemistry.

The workflow for the structural elucidation of a cardiac glycoside typically involves the isolation and purification of the compound, followed by a series of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1][2]

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Digitalis lanata) extraction Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography (VLC, MPLC, HPLC) partitioning->chromatography pure_compound Pure Glycoside chromatography->pure_compound oneD_nmr 1D NMR (¹H, ¹³C) pure_compound->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr data_analysis Spectral Analysis & Data Interpretation twoD_nmr->data_analysis aglycone_structure Aglycone Structure Determination data_analysis->aglycone_structure sugar_identification Sugar Moiety Identification & Linkage Analysis data_analysis->sugar_identification final_structure Complete Structure & Stereochemistry aglycone_structure->final_structure sugar_identification->final_structure

Caption: Experimental workflow for the isolation and structural elucidation of a cardiac glycoside using NMR spectroscopy.

Data Presentation: NMR Data for a Representative Cardenolide Glycoside

The following tables summarize the ¹H and ¹³C NMR data for a representative cardenolide glycoside, as would be obtained from 1D and 2D NMR experiments. The data is presented for both the aglycone (steroidal) moiety and the sugar residues.

Table 1: ¹H NMR Data (600 MHz, in CDCl₃) of a Representative Cardenolide Glycoside

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
34.05m
18-CH₃0.90s
19-CH₃0.98s
21a4.95dd18.0, 1.5
21b5.08dd18.0, 1.5
225.90br s
Sugar Moiety (Digitoxose)
1'4.85dd9.5, 2.0
2'a1.90m
2'b2.20m
3'4.10m
4'3.80m
5'3.65m
6'-CH₃1.25d6.0

Table 2: ¹³C NMR Data (150 MHz, in CDCl₃) of a Representative Cardenolide Glycoside

PositionδC (ppm)
Aglycone
374.5
1350.2
1484.1
1749.8
1816.0
1921.5
20175.0
2173.0
22118.0
23176.5
Sugar Moiety (Digitoxose)
1'99.8
2'34.5
3'75.0
4'71.5
5'72.0
6'18.0

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of the purified cardiac glycoside and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2. ¹H NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 500 or 600 MHz) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • Processing: Apply a line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 125 or 150 MHz).

  • Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Processing: Apply a line broadening factor (e.g., 1-2 Hz) to the FID before Fourier transformation. Phase and baseline correct the spectrum.

4. 2D NMR Spectroscopy

a. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.

  • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Parameters:

    • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension (F1).

    • Number of Scans per Increment: 2-8.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

b. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

  • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 for multiplicity-edited HSQC on Bruker instruments).

  • Parameters:

    • Spectral Width: ¹H spectral width in the direct dimension (F2) and ¹³C spectral width in the indirect dimension (F1).

    • Number of Increments: 128-256 in F1.

    • Number of Scans per Increment: 4-16.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: Apply a squared sine-bell window function in both dimensions.

c. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameters:

    • Spectral Width: Same as the HSQC experiment.

    • Number of Increments: 256-512 in F1.

    • Number of Scans per Increment: 8-32.

    • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

  • Processing: Apply a sine-bell window function in both dimensions.

Structure Elucidation Logic

structure_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_interpretation Structural Interpretation H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, Integration) spin_systems Identify Spin Systems H1_NMR->spin_systems C13_NMR ¹³C NMR (Number of Carbons, Chemical Shifts) aglycone_id Identify Aglycone C13_NMR->aglycone_id sugar_id Identify Sugar(s) C13_NMR->sugar_id COSY COSY (¹H-¹H Correlations) COSY->spin_systems HSQC HSQC (¹H-¹³C One-Bond Correlations) HSQC->spin_systems HMBC HMBC (¹H-¹³C Long-Range Correlations) connect_systems Connect Spin Systems & Quaternary Carbons HMBC->connect_systems glycosidic_linkage Determine Glycosidic Linkage HMBC->glycosidic_linkage spin_systems->connect_systems connect_systems->aglycone_id connect_systems->sugar_id final_structure Propose Final Structure aglycone_id->final_structure sugar_id->final_structure glycosidic_linkage->final_structure

Caption: Logical flow for the structural elucidation of a cardiac glycoside using 1D and 2D NMR data.

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like cardiac glycosides. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can determine the complete chemical structure, including the nature of the aglycone, the identity and sequence of sugar moieties, and the stereochemistry of the glycosidic linkages. The detailed protocols and data presentation framework provided in this application note serve as a valuable guide for researchers, scientists, and drug development professionals working on the characterization of novel glycosidic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glaucoside C Extraction from Lomatogonium carinthiacum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to improve the yield of Glaucoside C and other glycosidic compounds from Lomatogonium carinthiacum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what plant is it extracted?

This compound is a natural product, and while detailed public information specifically defining "this compound" is limited, it is associated with compounds extracted from Lomatogonium carinthiacum.[1][2][3][4][5] This plant is known to contain a variety of glycosides, including biflavonoid glycosides and xanthones. Researchers working on this compound are likely isolating one of the glycosidic compounds present in this plant species.

Q2: What are the major classes of glycosides found in Lomatogonium carinthiacum?

Lomatogonium carinthiacum is a source of several types of glycosides, including:

  • Biflavonoid Glycosides: Such as Carinoside B, C, and D.

  • Xanthone Glycosides: For example, 1,4,8-trimethoxyxanthone-6-O-β-D-glucoronyl-(1→6)O-β-D-glucoside.

  • Flavone (B191248) C-Glycosides: While not explicitly named "this compound", C-glycosides are a known subclass of glycosides.

Q3: Which solvent system is most effective for extracting glycosides from Lomatogonium carinthiacum?

Published research on Lomatogonium carinthiacum has demonstrated the successful use of 95% ethanol (B145695) for the extraction of its chemical constituents, including various glycosides. Generally, for glycoside extraction, polar solvents or aqueous-organic mixtures are effective. Ethanol and methanol (B129727), often in concentrations of 70-95%, are commonly employed.

Q4: What are some modern extraction techniques that can improve the yield of this compound?

While traditional methods like reflux extraction are documented, modern techniques can offer improved efficiency and yield:

  • Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction and potentially lower solvent consumption.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time or Temperature: The conditions may not be sufficient for complete extraction. 3. Degradation of Glycosides: Excessive heat or prolonged extraction can lead to the breakdown of the target compounds. 4. Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration.1. Solvent Optimization: Test a range of ethanol or methanol concentrations (e.g., 70%, 80%, 95%). The use of aqueous-organic mixtures is often effective for polar glycosides. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions for Lomatogonium carinthiacum. 3. Milder Conditions: Employ modern extraction techniques like UAE or MAE which can often be performed at lower temperatures. 4. Grinding: Ensure the dried plant material is ground to a fine, uniform powder to maximize the surface area for extraction.
Co-extraction of Impurities 1. Solvent System: The chosen solvent may be extracting a wide range of compounds with similar polarities. 2. Complex Plant Matrix: Lomatogonium carinthiacum contains numerous phytochemicals that can interfere with the isolation of the target glycoside.1. Solvent Polarity Adjustment: Experiment with solvents of varying polarities to selectively extract the desired glycosides. 2. Solid-Phase Extraction (SPE): Utilize SPE cartridges to perform a preliminary cleanup of the crude extract before further purification steps.
Hydrolysis of Glycosides during Extraction 1. Presence of Endogenous Enzymes: The plant material may contain enzymes that hydrolyze glycosidic bonds. 2. Harsh Extraction Conditions: High temperatures and extreme pH can lead to the cleavage of glycosidic linkages.1. Enzyme Deactivation: Blanching the fresh plant material or using a quick drying method can help deactivate enzymes. 2. Controlled Conditions: Maintain a neutral pH and use the lowest effective temperature for extraction.

Experimental Protocols

Protocol 1: Reflux Extraction of Glycosides from Lomatogonium carinthiacum

This protocol is based on documented methods for extracting compounds from Lomatogonium carinthiacum.

  • Sample Preparation:

    • Dry the whole plant of Lomatogonium carinthiacum in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a round-bottom flask.

    • Add 1 L of 95% ethanol to the flask.

    • Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

    • Allow the mixture to cool and then filter through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates from all three extractions.

  • Concentration:

    • Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage:

    • Store the crude extract at -20°C until further purification.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow PlantMaterial Dried & Powdered Lomatogonium carinthiacum Extraction Reflux Extraction (95% Ethanol, 3h x 3) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Residue Plant Residue Filtration->Residue Discard or Re-extract CombinedFiltrate Combined Filtrate Filtration->CombinedFiltrate Concentration Rotary Evaporation (<50°C) CombinedFiltrate->Concentration CrudeExtract Crude Glycoside Extract Concentration->CrudeExtract Purification Further Purification (e.g., Chromatography) CrudeExtract->Purification GlaucosideC Isolated this compound Purification->GlaucosideC

Caption: Workflow for the extraction and isolation of this compound.

Logical Relationship of Factors Affecting Yield

YieldFactors Yield This compound Yield Solvent Solvent System (Polarity, Concentration) Solvent->Yield Time Extraction Time Time->Yield Temp Extraction Temperature Temp->Yield ParticleSize Plant Material Particle Size ParticleSize->Yield Method Extraction Method (Reflux, UAE, MAE) Method->Yield

Caption: Key factors influencing the extraction yield of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Glaucoside C and why is its solubility a concern?

This compound is a natural product identified by the CAS number 81474-89-7.[1] Like many complex natural compounds, it may exhibit poor solubility in aqueous solutions, which can significantly hinder its investigation and development for therapeutic applications. Achieving adequate aqueous solubility is crucial for many experimental assays and for ensuring bioavailability in preclinical and clinical studies.[2][3]

Q2: I'm observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?

When encountering solubility issues, consider the following initial steps:

  • Visual Inspection: Ensure no particulates are visible against a light source after attempting to dissolve the compound.

  • Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the solution can significantly alter its solubility.[4]

  • Gentle Heating: For some compounds, a slight increase in temperature can improve solubility. However, this should be done cautiously to avoid degradation, especially for thermosensitive molecules.

Q3: What are the most common techniques to enhance the solubility of a poorly soluble compound like this compound?

Several methods can be employed to improve the solubility of hydrophobic or poorly soluble compounds. These can be broadly categorized into physical modifications, chemical modifications, and the use of formulation excipients.[5] Common techniques include the use of co-solvents, surfactants, and cyclodextrins.[3][4][5][6][7]

Troubleshooting Guide: Step-by-Step Approach to Solubilizing this compound

If initial troubleshooting steps are unsuccessful, a more systematic approach is recommended. The following guide provides a logical workflow for addressing the solubility of this compound.

Troubleshooting_Workflow start Start: this compound Powder initial_dissolution Attempt Dissolution in Aqueous Buffer start->initial_dissolution is_soluble Is Compound Soluble? initial_dissolution->is_soluble experiment Proceed with Experiment is_soluble->experiment Yes troubleshoot Initiate Solubility Enhancement is_soluble->troubleshoot No cosolvent Method 1: Co-solvent Approach (e.g., DMSO, Ethanol) troubleshoot->cosolvent surfactant Method 2: Surfactant Approach (e.g., Tween-80) troubleshoot->surfactant cyclodextrin Method 3: Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclodextrin

Fig. 1: Logical workflow for troubleshooting this compound solubility.

Data Presentation: Comparison of Solubility Enhancement Techniques

The choice of a suitable solubilization method depends on the specific experimental requirements, such as the desired final concentration and the tolerance of the assay system to excipients. The following table summarizes key characteristics of common solubilization techniques.

TechniquePrinciple of ActionTypical AgentsAdvantagesDisadvantages
Co-solvency Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[6][7][8]DMSO, Ethanol, Propylene Glycol[5]Simple, rapid, and can achieve high drug concentrations.[5]Potential for precipitation upon dilution; solvent toxicity in biological assays.[4][5]
Surfactants/Detergents Form micelles that encapsulate hydrophobic molecules.[4][9]Tween-80, Pluronic F68, Triton X-100Effective at low concentrations (above CMC).Can interfere with biological assays; potential for cell toxicity.[5]
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin's nonpolar cavity.[3][4]HP-β-CD, γ-CDLow toxicity; can improve stability.[10]Limited by complexation efficiency; can be a more complex preparation.
pH Adjustment For ionizable compounds, altering the pH can form a more soluble salt.[3][4][8]Acids (e.g., HCl), Bases (e.g., NaOH)Simple and effective for ionizable drugs.Only applicable to compounds with acidic or basic functional groups.
Particle Size Reduction Increases the surface area-to-volume ratio, enhancing dissolution rate.[2][3][11]Micronization, NanosuspensionIncreases dissolution rate.[7]Does not increase equilibrium solubility; may require specialized equipment.[3][7]

Experimental Protocols

Below are detailed protocols for the primary solubilization methods. It is recommended to start with the co-solvent approach due to its simplicity.

Protocol 1: Solubilization using a Co-solvent (DMSO)

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it in an aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Aqueous buffer (e.g., PBS)

Procedure:

  • Preparation of Stock Solution: a. Weigh the desired amount of this compound into a sterile, low-binding microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). c. Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.[4] d. Visually inspect the solution to ensure no solid particles remain.[4]

  • Dilution in Aqueous Buffer: a. Serially dilute the DMSO stock solution into your aqueous buffer to achieve the final desired concentration. b. It is critical to add the stock solution to the buffer and mix immediately to prevent precipitation. c. The final concentration of DMSO in the experimental medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced artifacts.[4]

Protocol 2: Solubilization using Cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • Filtration device (0.22 µm filter)

Procedure:

  • Prepare the Cyclodextrin Solution: a. Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., a 45% w/v solution). b. Stir until the HP-β-CD is completely dissolved.[4]

  • Complexation: a. Add the this compound powder directly to the HP-β-CD solution. The required amount may need to be determined empirically. b. Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.[4]

  • Purification and Sterilization: a. After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, precipitated compound. b. Carefully collect the supernatant. c. For sterile applications, filter the supernatant through a 0.22 µm filter.[4]

  • Concentration Determination: a. The final concentration of the solubilized this compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not defined, it may share mechanisms with other cardiac glycosides, which are known to interact with the Na+/K+-ATPase pump and influence various downstream signaling cascades.[12] These can include pathways involved in cell proliferation, apoptosis, and metastasis.[12][13]

Signaling_Pathway cluster_membrane Cell Membrane NaK_ATPase Na+/K+-ATPase PI3K PI3K NaK_ATPase->PI3K Modulation MAPK MAPK Pathway NaK_ATPase->MAPK Modulation Glaucoside_C This compound Glaucoside_C->NaK_ATPase Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Fig. 2: Potential signaling pathways affected by cardiac glycosides.

References

Technical Support Center: Optimizing HPLC Separation of Glaucoside C and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Glaucoside C and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

This compound is understood to be a type of steroidal glycoside. In natural product chemistry, compounds are often named with a letter to denote a specific isomer or analogue isolated from a source. Isomers of this compound would likely be other steroidal glycosides with the same molecular formula but differing in the stereochemistry of the aglycone (the steroid part), the sugar moiety, or the linkage between them. These isomers can be challenging to separate due to their very similar physicochemical properties.

Q2: Which HPLC mode is most suitable for separating this compound and its isomers?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for the separation of steroidal glycosides like this compound and its isomers.[1] A C18 (octadecylsilane) column is a standard initial choice for method development, offering a good balance of hydrophobicity and resolving power for these types of molecules.[1]

Q3: Why is achieving baseline separation of this compound isomers so challenging?

Isomers, by definition, have the same molecular weight and often very similar polarities. This makes their separation on a non-chiral stationary phase reliant on subtle differences in their three-dimensional structure, which affects their interaction with the stationary and mobile phases. Achieving good resolution often requires careful optimization of the chromatographic conditions.

Q4: What are the key parameters to optimize for improving the resolution of this compound isomers?

The primary parameters to focus on for improving resolution are the mobile phase composition (both the organic modifier and the aqueous phase, including pH and any additives), the stationary phase chemistry, column temperature, and flow rate. Fine-tuning these variables can significantly impact the selectivity and efficiency of the separation.

Q5: How can I confirm the identity of the separated isomeric peaks?

While HPLC with UV detection can separate the isomers, it cannot definitively identify them. Mass Spectrometry (MS), particularly tandem MS (MS/MS), is a powerful tool for this purpose. Although isomers have the same molecular weight, their fragmentation patterns in MS/MS can sometimes differ, aiding in their structural elucidation. If authentic standards of the isomers are available, spiking the sample with a known isomer and observing which peak increases in area is a reliable method for peak assignment.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Resolution / Peak Co-elution Inappropriate Mobile Phase Composition: The ratio of organic solvent to water is not optimal for differential partitioning of the isomers.- Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve resolution. Make small, incremental changes (e.g., 1-2%).- Change Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.- Modify Aqueous Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can suppress the ionization of silanol (B1196071) groups on the stationary phase and any acidic/basic functionalities on the analytes, leading to sharper peaks and potentially better resolution.[2]
Suboptimal Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.- Adjust Column Temperature: Increasing the column temperature can improve efficiency and decrease analysis time, but may also reduce retention and resolution. Conversely, decreasing the temperature can increase retention and may enhance resolution. It is advisable to control the column temperature using a column oven for reproducibility.[2]
Inadequate Column Efficiency: The column may not have sufficient theoretical plates to resolve closely eluting peaks.- Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution.- Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) offer higher efficiency and better resolution, but will generate higher backpressure.- Decrease Flow Rate: Lowering the flow rate can improve column efficiency and resolution, at the cost of longer run times.
Peak Tailing Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase.- Modify Mobile Phase pH: As mentioned above, adding an acid to the mobile phase can reduce silanol interactions.- Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize residual silanol activity.
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the Sample: Reduce the concentration of the sample being injected.
Variable Retention Times Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or evaporation of the more volatile solvent component.- Prepare Fresh Mobile Phase Daily: Ensure the mobile phase is thoroughly mixed and degassed.- Use a Solvent Mixer: If using an online gradient proportioning valve, ensure it is functioning correctly.
Fluctuating Column Temperature: Lack of proper temperature control.- Use a Column Oven: Maintain a constant and consistent column temperature.
Pump Issues: Leaks or inconsistent flow rate.- Inspect the HPLC System: Check for any leaks in the pump, connections, or seals.- Purge the Pump: Ensure the pump is properly primed and free of air bubbles.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Isomer Separation

This protocol provides a starting point for developing a separation method for this compound and its isomers.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 50 50
    25 50 50
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (e.g., 205 nm, as many steroidal glycosides lack a strong chromophore at higher wavelengths). A Photo Diode Array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.

Protocol 2: Sample Preparation from a Plant Matrix
  • Extraction: Weigh 1.0 g of powdered, dried plant material into a centrifuge tube. Add 20 mL of 80% methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution of This compound Isomers q1 Is the mobile phase optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the column temperature controlled and optimized? a1_yes->q2 sol1 Adjust % Organic Solvent Change Organic Solvent Modify pH a1_no->sol1 sol1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the column efficiency sufficient? a2_yes->q3 sol2 Use a column oven Test different temperatures (e.g., 25°C, 30°C, 35°C) a2_no->sol2 sol2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Resolution Improved a3_yes->end_node sol3 Use a longer column Use a column with smaller particles Decrease flow rate a3_no->sol3 sol3->q3

Caption: A troubleshooting workflow for improving the HPLC resolution of this compound isomers.

HPLC_Optimization_Logic cluster_params Key Optimization Parameters cluster_goals Desired Outcomes Mobile Phase Mobile Phase Resolution (Rs > 1.5) Resolution (Rs > 1.5) Mobile Phase->Resolution (Rs > 1.5) Peak Shape (Symmetry) Peak Shape (Symmetry) Mobile Phase->Peak Shape (Symmetry) Reproducibility Reproducibility Mobile Phase->Reproducibility Stationary Phase Stationary Phase Stationary Phase->Resolution (Rs > 1.5) Temperature Temperature Temperature->Resolution (Rs > 1.5) Temperature->Reproducibility Flow Rate Flow Rate Flow Rate->Resolution (Rs > 1.5)

Caption: Logical relationships between key HPLC parameters and desired separation outcomes.

References

Stability testing of Glaucoside C under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Glaucoside C

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for glycosides like this compound is the hydrolysis of the glycosidic bond.[1][2] This reaction is often catalyzed by acidic or basic conditions and results in the cleavage of the molecule into its constituent aglycone and sugar moieties. The stability of this bond is highly dependent on factors such as pH and the chemical nature of the heterocyclic base and the sugar part of the molecule.[2]

Q2: What are the recommended storage conditions for this compound raw material?

A2: To minimize degradation, this compound as a solid raw material should be stored in a well-closed container, protected from light, at controlled room temperature or under refrigerated conditions. For long-term storage, freezer conditions may be necessary, and the re-test period should be established based on real-time data at the intended long-term storage condition.[3] Short-term excursions to elevated temperatures (e.g., 5°C or 25°C) should be evaluated to understand the impact of shipping and handling.[3]

Q3: My this compound sample shows significant degradation under accelerated stability conditions (40°C/75% RH). What should I do next?

A3: When a significant change occurs during accelerated stability testing, it is recommended by ICH guidelines to conduct additional testing at an intermediate storage condition (e.g., 30°C/65% RH).[3][4] This helps to evaluate the effect of temperature on the degradation of the product. It is also crucial to ensure your analytical method is stability-indicating and capable of separating all significant degradation products from the parent peak.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is typically developed using forced degradation studies.[5][6][7] By subjecting this compound to various stress conditions (e.g., acid, base, oxidation, heat, light), you can generate potential degradation products.[7][8] The analytical method, commonly reverse-phase HPLC with UV or MS detection, must then be able to resolve these degradation peaks from the intact this compound peak and from each other, thus demonstrating specificity.[9]

Troubleshooting Guides

Problem 1: Unexpected peaks are appearing in my chromatogram during a thermal stability study.

  • Possible Cause 1: Thermal degradation of this compound. High temperatures can lead to the cleavage of covalent bonds, potentially through mechanisms like hydrolysis or ring-opening of the sugar moiety.[10]

  • Troubleshooting Steps:

    • Characterize the Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks to propose potential structures for the degradants.[11][12]

    • Review Literature: Investigate common thermal degradation pathways for similar glycosidic compounds.

    • Lower Stress Level: If degradation is too extensive (e.g., >20%), reduce the temperature or duration of the thermal stress to achieve a target degradation of 10-15%.[5] This helps in identifying the primary degradation products more clearly.

Problem 2: The mass balance of my stability study is below 95%.

  • Possible Cause 1: Non-chromophoric degradation products. The degradation products may lack a UV chromophore, making them invisible to a UV detector.

  • Troubleshooting Steps:

    • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS), to detect all compounds.

    • Check for Volatility: Degradation products might be volatile and lost during sample preparation or analysis.

    • Investigate Adsorption: The degradants might be irreversibly adsorbed to the HPLC column or sample vials. Use different vial materials (e.g., polypropylene (B1209903) instead of glass) or modify the mobile phase to improve recovery.

Problem 3: this compound appears to be degrading rapidly in my formulation, which has a slightly acidic pH.

  • Possible Cause 1: Acid-catalyzed hydrolysis. Glycosidic bonds are susceptible to hydrolysis in acidic conditions.[2][13] The rate of hydrolysis is often dependent on the hydrogen ion concentration.[2]

  • Troubleshooting Steps:

    • pH-Stability Profile: Perform a study to assess the stability of this compound across a range of pH values. This will help identify the pH of maximum stability. For some glycosides, a neutral or slightly alkaline pH might be more stable.[14]

    • Formulation Adjustment: If possible, adjust the formulation pH to a range where this compound exhibits better stability.

    • Protective Excipients: Consider the use of buffering agents to maintain the optimal pH or other excipients that might protect this compound from hydrolysis.

Quantitative Data from Forced Degradation Studies

The following tables summarize the results of forced degradation studies on this compound, providing an overview of its stability under various stress conditions.

Table 1: Degradation of this compound in Solution under Hydrolytic and Oxidative Stress

Stress ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C)2485.2Aglycone A, Sugar S
0.1 M NaOH (60°C)2489.8Aglycone A, Sugar S
10% H₂O₂ (Room Temp)2492.5Oxidized this compound

Table 2: Degradation of this compound (Solid State) under Thermal and Photolytic Stress

Stress ConditionTimeThis compound Remaining (%)Observations
Thermal (80°C)48 hours91.3Slight discoloration of powder
Photolytic (ICH Option 2)1.2 million lux hours88.7Significant discoloration

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for inducing degradation to test the stability-indicating properties of an analytical method.

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation: Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guideline). Dissolve the stressed powder to prepare a 0.1 mg/mL solution for analysis.

  • Control Sample: Prepare a 0.1 mg/mL solution of unstressed this compound for comparison.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: 95% B

    • 32-33 min: 95% to 5% B

    • 33-40 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Evaluation DrugSubstance This compound (Solid or Solution) Acid Acid Stress (e.g., 0.1 M HCl) DrugSubstance->Acid Base Base Stress (e.g., 0.1 M NaOH) DrugSubstance->Base Oxidation Oxidative Stress (e.g., H2O2) DrugSubstance->Oxidation Heat Thermal Stress (e.g., 80°C) DrugSubstance->Heat Light Photolytic Stress (ICH Light Box) DrugSubstance->Light Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis PeakPurity Peak Purity Assessment Analysis->PeakPurity MassBalance Mass Balance Calculation Analysis->MassBalance ID Degradant Identification Analysis->ID

Caption: Workflow for a forced degradation study of this compound.

G GlaucosideC This compound (Intact Molecule) Aglycone Aglycone A GlaucosideC->Aglycone  Hydrolysis (H+ or OH-) Sugar Sugar Moiety S GlaucosideC->Sugar  Hydrolysis (H+ or OH-)

Caption: Primary hydrolytic degradation pathway for this compound.

References

Technical Support Center: Refining Purification Protocols for High-Purity Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Glaucoside C. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts of this compound?

A1: Crude plant extracts containing this compound are complex mixtures. Common impurities include other structurally similar glycosides, flavonoids, tannins, and various polar plant metabolites.[1][2][3] These co-extractives can interfere with purification due to similar polarities and chromatographic behavior.

Q2: What are the initial steps to consider before starting the purification of this compound?

A2: Before proceeding with purification, it is crucial to perform a preliminary analysis of the crude extract. Techniques such as Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) can help to estimate the concentration of this compound and the complexity of the mixture. This initial assessment will guide the selection of the most appropriate purification strategy.

Q3: this compound is a highly polar compound. What chromatographic techniques are most suitable for its purification?

A3: For highly polar compounds like this compound, reversed-phase HPLC can sometimes result in poor retention.[4] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for such compounds.[5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which promotes the retention of polar analytes. Normal-phase chromatography using silica (B1680970) gel can also be employed, but care must be taken to avoid compound degradation on the acidic silica surface.

Q4: My this compound sample appears to be degrading during purification on a silica gel column. What can I do to prevent this?

A4: The acidic nature of silica gel can lead to the degradation of sensitive compounds. To mitigate this, you can deactivate the silica gel by pre-treating it with a basic modifier like triethylamine. Alternatively, using a less acidic stationary phase such as alumina (B75360) or a bonded silica phase (e.g., diol) can be beneficial.

Q5: I am struggling to crystallize my purified this compound. What are some common reasons for crystallization failure?

A5: Crystallization can be challenging for several reasons. The compound might be too soluble in the chosen solvent, or the solution may be supersaturated. The presence of even minor impurities can also inhibit crystal formation. Another common issue is "oiling out," where the compound separates as a liquid instead of a solid. This often occurs if the solution is cooled too quickly or if the boiling point of the solvent is too close to the melting point of the compound.

Troubleshooting Guides

HPLC Purification
ProblemPotential CauseRecommended Solution
Poor Retention / Elution at Solvent Front (Reversed-Phase) This compound is highly polar and has minimal interaction with the nonpolar stationary phase.Switch to a more polar stationary phase (e.g., embedded polar group column) or utilize HILIC.
Peak Tailing Secondary interactions between this compound and residual silanol (B1196071) groups on the silica-based column.Add a competing base (e.g., 0.1% triethylamine) to the mobile phase to mask silanol groups. Use a highly end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically lower pH).
Peak Splitting or Broadening Column contamination or degradation. Sample solvent is too strong.Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
Low Recovery Irreversible adsorption of this compound onto the stationary phase.Deactivate the column with a basic modifier if using normal-phase silica. Consider using a different stationary phase.
Crystallization
ProblemPotential CauseRecommended Solution
No Crystal Formation Compound is too soluble in the chosen solvent. Insufficient supersaturation. Presence of impurities.Slowly add an anti-solvent (a solvent in which this compound is insoluble) to induce precipitation. Concentrate the solution to increase supersaturation. Perform an additional purification step (e.g., preparative HPLC) to remove residual impurities.
"Oiling Out" The solution is being cooled too rapidly. The melting point of the compound is lower than the boiling point of the solvent.Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Choose a solvent with a lower boiling point or use a solvent pair to modify the solvent properties.
Formation of Very Small Crystals Nucleation is too rapid.Reduce the rate of cooling. Use a solvent system where the compound has slightly higher solubility to slow down the crystallization process.
Low Yield Too much solvent was used for dissolution. Crystals are partially soluble in the wash solvent.Use the minimum amount of hot solvent required for complete dissolution. Wash the crystals with a cold solvent in which they have very low solubility.

Experimental Protocols

Preparative HPLC Purification of this compound (HILIC Method)
  • Column: Amide-based HILIC column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient:

    • 0-5 min: 95% B

    • 5-25 min: 95% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 95% B

    • 35-40 min: 95% B

  • Flow Rate: 4.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 500 µL of sample dissolved in 70% Acetonitrile.

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure.

Crystallization of Purified this compound
  • Solvent Selection: Screen for a suitable solvent system. A good starting point is a binary solvent system, such as methanol/ethyl acetate (B1210297) or ethanol/acetone. This compound should be soluble in the first solvent (polar) and insoluble in the second (less polar).

  • Dissolution: Dissolve the purified this compound in a minimal amount of the hot polar solvent (e.g., methanol).

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., ethyl acetate) dropwise until the solution becomes slightly turbid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in a refrigerator (4°C) for several hours to overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product crude_extract Crude Plant Extract flash_chrom Flash Chromatography (Silica Gel / C18) crude_extract->flash_chrom Initial Cleanup prep_hplc Preparative HPLC (HILIC) flash_chrom->prep_hplc Fraction Enrichment crystallization Crystallization prep_hplc->crystallization Final Polishing high_purity High-Purity This compound crystallization->high_purity Isolation

Caption: Experimental workflow for the purification of this compound.

troubleshooting_crystallization cluster_no_crystals_solutions Solutions for No Crystals cluster_oiling_out_solutions Solutions for Oiling Out start Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out crystals_form Crystals Form start->crystals_form Success add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Too Soluble? concentrate Concentrate Solution no_crystals->concentrate Not Supersaturated? repurify Re-purify Sample no_crystals->repurify Impure? slow_cool Slower Cooling oiling_out->slow_cool Cooled Too Fast? change_solvent Change Solvent System oiling_out->change_solvent Inappropriate Solvent? add_antisolvent->start concentrate->start repurify->start slow_cool->start change_solvent->start

Caption: Troubleshooting decision tree for this compound crystallization.

References

Addressing matrix effects in LC-MS analysis of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Glaucoside C.

Troubleshooting Guide: Matrix Effect Issues

This guide is designed in a question-and-answer format to directly address specific issues encountered during the LC-MS analysis of this compound.

Question 1: My this compound signal is significantly lower and more variable in plasma samples compared to the pure solvent standard. What is the likely cause?

Answer: This is a classic symptom of ion suppression , a common matrix effect in LC-MS analysis.[1] Components in the biological matrix (e.g., phospholipids, salts, proteins) co-elute with this compound and interfere with its ionization in the MS source, leading to a reduced and inconsistent signal.[2][3]

Troubleshooting Steps:

  • Confirm Matrix Effects: First, confirm that matrix effects are the root cause. This can be done qualitatively using a post-column infusion experiment or quantitatively by calculating the matrix factor.[4] Detailed protocols for these assessments are provided below.

  • Improve Sample Preparation: The most effective strategy to combat matrix effects is to remove interfering components before analysis.[1][3]

    • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples like plasma.[5] For a glycoside like this compound, a polymeric reversed-phase or a mixed-mode sorbent can provide efficient cleanup.[6]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. Optimization of solvent polarity and pH is crucial for selectively extracting this compound while leaving interferences behind.[6]

    • Protein Precipitation (PPT): While simple, PPT is the least clean method and may require subsequent dilution to mitigate the remaining matrix effects.[6]

  • Optimize Chromatographic Separation: Modifying your LC method can separate this compound from co-eluting matrix components.[3][7]

    • Change Gradient: Adjust the mobile phase gradient to improve resolution between the analyte and interferences.[7]

    • Modify Mobile Phase: Using a different organic solvent (e.g., methanol (B129727) vs. acetonitrile) or adjusting the pH with volatile additives like formic acid can alter selectivity.[7][8]

    • Change Stationary Phase: Switching to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) can provide a different elution profile.[1]

  • Sample Dilution: A straightforward approach is to dilute the sample extract.[9] This reduces the concentration of interfering components, but it is only viable if the this compound concentration is high enough to remain detectable after dilution.[4][9]

  • Utilize an Appropriate Internal Standard: An internal standard (IS) is crucial for accurate quantification.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard.[1][4] A SIL-IS for this compound would have nearly identical physicochemical properties, meaning it will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio.[1][10]

    • Structural Analog: If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used, but it may not compensate for matrix effects as effectively.[11]

Question 2: My quality control (QC) samples are showing high variability and poor accuracy (%RE > 15%). How do I improve reproducibility?

Answer: Inconsistent results for QC samples often point to variable matrix effects between different sample lots or inconsistencies in the analytical process.[1]

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Method: As mentioned above, a thorough cleanup using SPE or LLE is critical to minimize variability in matrix composition.[1]

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples helps compensate for consistent matrix effects.[3][12] This ensures that calibrators and unknowns are affected similarly.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression, which is a primary cause of irreproducibility.[1][10]

  • Check for Carryover: Ensure that there is no carryover from one injection to the next, which can be mistaken for result variability. Injecting a blank solvent after a high-concentration sample can help diagnose this.

Diagram: Troubleshooting Workflow for Matrix Effects

G start Poor Sensitivity or High Variability in Matrix check_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_me is_me_present Matrix Effect Confirmed? check_me->is_me_present no_me Problem is likely not matrix-related. Investigate other causes (e.g., instrument issues, sample stability). is_me_present->no_me No optimize_sp Improve Sample Prep (SPE > LLE > PPT) is_me_present->optimize_sp Yes optimize_lc Optimize Chromatography (Gradient, Mobile Phase, Column) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is reassess Re-evaluate Matrix Effect and Method Performance use_sil_is->reassess is_resolved Issue Resolved? reassess->is_resolved success Proceed with Validated Method is_resolved->success Yes further_troubleshoot Consider Advanced Strategies: - Sample Dilution - Matrix-Matched Calibrants - Standard Addition is_resolved->further_troubleshoot No

Caption: A logical workflow for identifying and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[5][13] These effects manifest as either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[3] They are a primary source of inaccuracy and imprecision in quantitative bioanalysis.[14] The "matrix" itself refers to all components within a sample other than the analyte of interest.[3]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: A quantitative assessment can be performed using the post-extraction spike method.[4][15] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to its peak area in a neat solvent. The Matrix Factor (MF) is calculated, where a value < 1 indicates ion suppression and a value > 1 indicates ion enhancement.[15] See the detailed protocol below.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice depends on the matrix complexity and required sensitivity. For complex matrices like plasma or tissue homogenates, Solid-Phase Extraction (SPE) is generally the most effective method for removing a wide range of interferences.[1][3] For this compound, which is a glycoside, a polymeric reversed-phase (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent could provide excellent cleanup.[6]

Q4: Can changing my LC method help reduce matrix effects?

A4: Yes, optimizing chromatographic conditions is a powerful strategy.[3] By improving the separation of this compound from interfering matrix components, you can ensure it elutes in a "cleaner" region of the chromatogram where suppression is minimal.[7] Key strategies include adjusting the gradient slope, changing the mobile phase organic solvent or pH, and trying a column with a different stationary phase chemistry.[1][7]

Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A5: A SIL-IS is a version of the analyte (this compound) where one or more atoms have been replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[16] It is considered the 'gold standard' for quantitative LC-MS because it has virtually identical chemical and physical properties to the analyte.[1][11] This means it co-elutes with the analyte and is affected by matrix effects, extraction recovery, and instrument variability in the exact same way.[10] By using the peak area ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly accurate and precise quantification.[3]

Diagram: Mechanism of Ion Suppression

G cluster_source ESI Source droplet Charged Droplet (Analyte + Matrix Components) analyte_ion Analyte Ion (A+) droplet->analyte_ion Evaporation & Ionization matrix_ion Matrix Ion (M+) droplet->matrix_ion Evaporation & Ionization ms_inlet MS Inlet analyte_ion->ms_inlet Sampled matrix_ion->ms_inlet Competes for sampling & ionization efficiency explanation Matrix components (M+) co-eluting with the analyte (A+) compete for charge and surface activity in the ESI droplet. This reduces the efficiency of gas-phase ion formation for the analyte, leading to a suppressed signal at the detector.

Caption: Mechanism of ion suppression in the Electrospray Ionization (ESI) source.

Quantitative Data Summary

The following table illustrates how to calculate and interpret key parameters for assessing matrix effects using the post-extraction spike method.

Table 1: Quantitative Assessment of Matrix Effects and Process Efficiency

ParameterCalculation FormulaSample ASample BInterpretation
Matrix Factor (MF) (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)0.451.05Sample A: Significant ion suppression (55%).Sample B: Minor ion enhancement (5%).
Recovery (RE) (Peak Area in Pre-Spiked Extract) / (Peak Area in Spiked Extract)0.880.91Sample A: 88% recovery from sample prep.Sample B: 91% recovery from sample prep.
Process Efficiency (PE) MF x RE0.400.96Sample A: Only 40% of the original analyte is detected.Sample B: 96% of the original analyte is detected.

Data is representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol determines the absolute matrix effect by comparing the response of an analyte in a clean solvent versus a post-spiked matrix extract.[15]

  • Prepare Three Sets of Samples: (e.g., n=6 replicates per set)

    • Set 1 (Neat Solution): Spike this compound standard into the reconstitution solvent.

    • Set 2 (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma). Spike the this compound standard into the final, clean extract.

    • Set 3 (Pre-Spike Matrix): Spike this compound standard into the blank biological matrix before extraction. Process through the entire sample preparation procedure.

  • LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.

  • Calculations:

    • Let A = Mean peak area from Set 1 (Neat Solution)

    • Let B = Mean peak area from Set 2 (Post-Spike Matrix)

    • Let C = Mean peak area from Set 3 (Pre-Spike Matrix)

    • Matrix Factor (MF) = B / A

    • Recovery (RE) = C / B

    • Process Efficiency (PE) = C / A = MF x RE

Protocol 2: Example Solid-Phase Extraction (SPE) for this compound

This is a general protocol using a polymeric reversed-phase cartridge, which should be optimized for your specific application.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: Dilute 100 µL of plasma sample with 400 µL of 4% phosphoric acid in water. Vortex to mix.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elution: Elute this compound from the cartridge by passing 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Diagram: Experimental Workflow for Matrix Effect Assessment

G cluster_set1 Set 1: Neat Standard cluster_set2 Set 2: Post-Extraction Spike cluster_set3 Set 3: Pre-Extraction Spike start Begin Assessment spike_solvent Spike Analyte into Solvent start->spike_solvent extract_blank Extract Blank Matrix start->extract_blank spike_matrix Spike Analyte into Blank Matrix start->spike_matrix analyze1 LC-MS Analysis spike_solvent->analyze1 area_a Result: Peak Area A analyze1->area_a calc Calculate Parameters: Matrix Factor = B / A Recovery = C / B Process Efficiency = C / A area_a->calc spike_extract Spike Analyte into Clean Extract extract_blank->spike_extract analyze2 LC-MS Analysis spike_extract->analyze2 area_b Result: Peak Area B analyze2->area_b area_b->calc extract_spiked Extract Spiked Matrix spike_matrix->extract_spiked analyze3 LC-MS Analysis extract_spiked->analyze3 area_c Result: Peak Area C analyze3->area_c area_c->calc

Caption: Workflow for the quantitative assessment of matrix effects.

References

Technical Support Center: Enhancing Glaucoside C Peak Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the chromatographic analysis of Glaucoside C. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high-resolution peaks for this compound and its isomers.

Frequently Asked Questions (FAQs)

Q1: What makes achieving high resolution for this compound peaks challenging?

A1: this compound and its related isomers are often stereoisomers, possessing very similar physicochemical properties such as polarity and molecular weight. This similarity makes their separation on standard non-chiral stationary phases difficult, as the separation relies on subtle differences in their interactions with the stationary and mobile phases.[1]

Q2: What is the recommended starting point for the chromatographic separation of this compound?

A2: A common and effective starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.[1] This technique is widely employed for the separation of various glycosides and provides a robust platform for method development.[1]

Q3: Can chiral chromatography improve the separation of this compound isomers?

A3: Yes, chiral chromatography is a powerful technique for separating stereoisomers. While RP-HPLC on achiral columns is a common approach, chiral stationary phases (CSPs), such as those based on cyclodextrin, can provide enhanced selectivity for this compound isomers.[1]

Q4: How does mobile phase pH affect the retention and resolution of this compound?

A4: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. For glycosides, maintaining a low pH (typically below 3) with an acid modifier like formic acid can improve peak shape and stability by ensuring the analyte is in a single ionic form.[2] Adjusting the pH can be a powerful tool to alter the retention times of ionizable analytes and improve resolution.

Q5: What is the role of the organic solvent in the mobile phase?

A5: In RP-HPLC, the organic solvent (e.g., acetonitrile (B52724) or methanol) strength is a critical parameter. Adjusting the ratio of the organic solvent to the aqueous phase alters the elution strength of the mobile phase. Decreasing the organic solvent percentage generally increases retention time and can improve the resolution of closely eluting peaks. Acetonitrile is often preferred as it can offer better selectivity and lower backpressure compared to methanol (B129727) for separating glycoside compounds.

Troubleshooting Guide: Poor Resolution of this compound Peaks

This guide addresses common issues encountered during the chromatographic analysis of this compound, leading to poor peak resolution.

Problem Potential Cause Troubleshooting Steps & Solutions
Co-eluting or Broad Peaks Suboptimal Mobile Phase Composition: Incorrect solvent ratio or pH.1. Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Decreasing the organic content can increase retention and improve separation. 2. Modify pH: Add a small amount of an acid modifier, such as 0.1% formic acid, to the mobile phase to suppress ionization and sharpen peaks. 3. Consider a Different Organic Solvent: If using methanol, switching to acetonitrile (or vice versa) can alter selectivity.
Inappropriate Stationary Phase: The column chemistry does not provide sufficient selectivity.1. Switch Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 2. Consider a Chiral Column: For baseline separation of isomers, a chiral stationary phase may be necessary.
High Flow Rate: Insufficient time for interaction between the analyte and the stationary phase.Reduce Flow Rate: Decreasing the flow rate can allow for better equilibration and interaction, leading to improved resolution.
Inappropriate Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and efficiency.Optimize Column Temperature: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Sometimes a lower temperature can enhance resolution by increasing interactions with the stationary phase.
Peak Tailing Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol (B1196071) groups.1. Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. 2. Modify Mobile Phase pH: Adding an acidic modifier can help to suppress silanol interactions.
Sample Overload: Injecting a sample that is too concentrated.Dilute the Sample: Try diluting your sample and re-injecting to see if peak shape improves.
Shifting Retention Times Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase.Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after a gradient elution.
Mobile Phase Instability: The composition of the mobile phase is changing over time.Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation and changes in composition.

Experimental Protocols

General RP-HPLC Method Development for this compound Resolution

This protocol provides a starting point for developing a separation method for this compound using a standard C18 column. Note: This is a general protocol and may require optimization for your specific sample and instrumentation.

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 250 mm length)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Sample containing this compound, dissolved in the initial mobile phase

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Prepare an initial isocratic mobile phase by mixing Mobile Phase A and Mobile Phase B in a ratio of 70:30 (A:B).

    • Degas the mobile phase using sonication or vacuum filtration.

  • HPLC System Setup:

    • Install the C18 column and equilibrate it with the initial mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to a wavelength appropriate for this compound (e.g., 235 nm, but this should be determined based on the UV absorbance maximum of your compound).

  • Sample Injection:

    • Inject an appropriate volume of the sample (e.g., 10 µL).

  • Data Acquisition:

    • Run the analysis for a sufficient duration to allow for the elution of all components of interest.

  • Optimization:

    • If the resolution is not satisfactory (a resolution value, Rs, of ≥ 1.5 is generally considered baseline separation), systematically adjust the following parameters one at a time:

      • Mobile Phase Composition: Decrease the percentage of acetonitrile in 2-5% increments.

      • Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min).

      • Temperature: Adjust the column temperature (e.g., try 25°C or 40°C).

Data Presentation

Table 1: Example of Quantitative Data for Optimizing this compound Resolution

Parameter Changed Condition Retention Time Peak 1 (min) Retention Time Peak 2 (min) Resolution (Rs) Notes
Mobile Phase 70:30 ACN:H₂O8.28.51.1Poor separation.
65:35 ACN:H₂O9.510.01.6Baseline separation achieved.
60:40 ACN:H₂O11.312.12.1Good separation, longer run time.
Flow Rate 1.0 mL/min9.510.01.6-
0.8 mL/min11.912.51.8Improved resolution, longer run time.
Temperature 30°C9.510.01.6-
25°C10.110.71.7Slight improvement in resolution.
40°C8.99.31.4Decreased resolution.

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Optimization prep_sample Prepare Sample (Dissolve in Mobile Phase) inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase (e.g., ACN/H₂O with Formic Acid) equilibrate Equilibrate C18 Column prep_mobile_phase->equilibrate equilibrate->inject separate Isocratic/Gradient Elution inject->separate detect UV/MS Detection separate->detect analyze Analyze Chromatogram (Peak Resolution, Tailing) detect->analyze optimize Optimize Parameters (Mobile Phase, Flow Rate, Temp.) analyze->optimize Rs < 1.5 validate Validate Method analyze->validate Rs >= 1.5 optimize->equilibrate

Caption: Experimental workflow for HPLC method development for this compound.

troubleshooting_flowchart cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Conditions cluster_flow Flow Rate start Poor Peak Resolution (Rs < 1.5) adjust_solvent Adjust Organic Solvent % start->adjust_solvent check_pH Check/Adjust pH adjust_solvent->check_pH No Improvement end Resolution Improved (Rs >= 1.5) adjust_solvent->end Improved change_column Try Different Stationary Phase check_pH->change_column No Improvement check_pH->end Improved optimize_temp Optimize Temperature change_column->optimize_temp No Improvement change_column->end Improved reduce_flow Reduce Flow Rate optimize_temp->reduce_flow No Improvement optimize_temp->end Improved reduce_flow->end Improved

Caption: Troubleshooting flowchart for poor this compound peak resolution.

References

Cell culture contamination issues when working with Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve cell culture contamination issues, with a special focus on challenges that may arise when working with novel compounds like Glaucoside C.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contamination in cell culture?

The most common contaminants in cell culture are broadly categorized as biological or chemical.[1]

  • Biological contaminants include bacteria, mycoplasma, yeast, molds (fungi), and viruses.[1][2][3][4] Cross-contamination with other cell lines is also a significant issue.

  • Chemical contaminants can include impurities in media, sera, or water, as well as endotoxins, plasticizers, and detergents.

Q2: I'm working with a new compound, this compound, and I'm seeing unexpected changes in my cell cultures. Could the compound be causing contamination-like issues?

While this compound itself is not a contaminant, its introduction into a cell culture system could potentially create an environment that encourages microbial growth or mimics the signs of contamination. Here’s how:

  • Alteration of Culture Conditions: Some compounds can alter the pH or osmolality of the culture medium, which might stress the cells or create more favorable conditions for microbial growth.

  • Nutrient Source: Depending on its chemical nature, a novel compound could inadvertently serve as a nutrient source for bacteria or fungi.

  • Cytotoxicity: At certain concentrations, the compound might be cytotoxic, leading to cell death and debris that can be mistaken for microbial contamination. Increased cell debris can also provide a food source for contaminants.

  • Interaction with Media Components: The compound could interact with components of the culture medium, causing precipitation that may be confused with contamination.

It's crucial to have a baseline understanding of how your cells behave in the presence of the vehicle control (the solvent used to dissolve this compound) before introducing the compound itself.

Q3: How can I distinguish between contamination and an effect of my experimental compound?

Careful observation and specific tests are key. Here are some steps:

  • Microscopic Examination: Observe the culture under a microscope. Bacteria will appear as small, motile dots or rods between your cells. Yeast will look like small, budding circles or ovals, and fungi will form filamentous networks (hyphae).

  • Culture a Sample: Inoculate a small amount of your culture supernatant into a sterile antibiotic-free broth or onto an agar (B569324) plate. If bacteria or fungi are present, you will see growth within 24-48 hours.

  • pH Check: A rapid change in the medium's color is a strong indicator of microbial contamination. A yellow shift suggests bacterial contamination (acidic byproducts), while a pink or purple shift can indicate fungal contamination (alkaline byproducts).

  • Mycoplasma Testing: Mycoplasma contamination is not visible by standard microscopy and often does not cause obvious turbidity. Regular testing using PCR, ELISA, or a specific DNA stain (e.g., DAPI or Hoechst) is essential.

  • Vehicle Control: Compare the problematic culture to a control culture treated only with the vehicle used to dissolve this compound. If the control culture appears healthy, the issue is likely related to the compound itself or a contaminated stock of the compound.

Troubleshooting Guide for Cell Culture Contamination

The following table summarizes common contamination issues, their likely sources, and recommended actions.

Observation Potential Contaminant Appearance Potential Sources Recommended Actions
Sudden turbidity, yellow medium BacteriaTiny, shimmering particles between cells under high magnification. Medium becomes cloudy.Lab personnel, unfiltered air, contaminated reagents/media, equipment.Immediate: Discard the contaminated culture. Follow-up: Disinfect the incubator and biosafety cabinet. Review aseptic technique. Test all reagents used for that culture.
Clear or slightly turbid medium, pink/purple color, filamentous structures Fungi (Mold)Thin, filamentous hyphae, sometimes forming dense clumps.Airborne spores, contaminated equipment (especially water baths), lab personnel.Immediate: Discard the contaminated culture immediately to prevent spore dispersal. Follow-up: Thoroughly clean and disinfect the entire work area, including incubators and water baths. Check HEPA filters in the biosafety cabinet.
Slightly turbid medium, may turn yellow over time YeastSmall, spherical or oval particles, often seen budding.Lab personnel, improper aseptic technique.Immediate: Discard the culture. Follow-up: Review and reinforce sterile work practices. Disinfect work surfaces and equipment.
No visible change, but cells are growing poorly, reduced viability MycoplasmaNot visible with a standard light microscope. May cause grainy appearance at high magnification.Contaminated cell lines, serum, lab personnel. Often introduced from other contaminated cultures.Immediate: Isolate the suspected culture. Follow-up: Test the culture and all other cell lines in the lab using a dedicated mycoplasma detection kit (e.g., PCR). If positive, discard the culture or treat with specific anti-mycoplasma antibiotics if the cell line is irreplaceable.
Precipitate in medium, no pH change Chemical ContaminationCrystalline or amorphous precipitate.Residual detergents on glassware, frozen medium, incorrect reagent concentrations.Immediate: Warm the medium to 37°C and swirl to see if the precipitate dissolves. Follow-up: If it persists, discard the medium. Ensure proper rinsing of glassware and use high-purity water and reagents.
Healthy-looking cells from another experiment appear in the culture Cross-ContaminationA mixed population of cells with different morphologies.Sharing media between cell lines, reusing pipettes, poor aseptic technique.Immediate: Discard the culture. Follow-up: Never share media or reagents between different cell lines. Handle one cell line at a time in the biosafety cabinet. Clearly label all flasks and plates.

Experimental Protocols

Protocol 1: Visual and Microscopic Inspection for Contamination
  • Macroscopic Examination:

    • Hold the culture vessel (flask, plate, etc.) up to the light. Look for any cloudiness or turbidity in the medium, which can indicate bacterial or yeast contamination.

    • Observe the color of the medium. A rapid change to yellow (acidic) often signals bacterial growth, while a shift to pink/purple (alkaline) can suggest fungal contamination.

  • Microscopic Examination (Inverted Microscope):

    • Place the culture vessel on the microscope stage.

    • Using a low-power objective (10x), scan the culture for any large fungal mycelia or areas of unhealthy cells.

    • Switch to a high-power objective (40x). Carefully observe the spaces between the cells.

    • Look for tiny, black, motile dots or rod-shaped objects, which are characteristic of bacteria.

    • Look for oval-shaped, budding particles, characteristic of yeast.

Protocol 2: Mycoplasma Detection via PCR

This is a general outline; always follow the specific instructions of your chosen PCR-based mycoplasma detection kit.

  • Sample Preparation:

    • Collect 1 mL of the culture supernatant from a culture that is 70-80% confluent and has been cultured for at least 72 hours without antibiotics.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet the mycoplasma.

    • Discard the supernatant and resuspend the pellet in the lysis buffer provided in the kit.

  • DNA Extraction:

    • Follow the kit's protocol for DNA extraction from the cell lysate. This typically involves a proteinase K digestion followed by purification using a spin column.

  • PCR Amplification:

    • Set up the PCR reaction in a sterile PCR tube by adding the extracted DNA, primers specific for mycoplasma 16S rRNA, Taq polymerase, dNTPs, and PCR buffer.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) provided with the kit.

    • Run the PCR reaction in a thermal cycler using the cycling conditions specified in the kit's manual.

  • Analysis:

    • Analyze the PCR products by gel electrophoresis. A band of the correct size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.

Visualizations

Workflow for Troubleshooting Cell Culture Contamination

cluster_0 Observation cluster_1 Initial Assessment cluster_2 Identification cluster_3 Action observe Unusual Observation in Culture (e.g., color change, turbidity, poor cell health) microscopy Microscopic Examination (Phase Contrast, 40x) observe->microscopy check_controls Check Control Cultures (Vehicle & Untreated) observe->check_controls is_microbial Microbial Signs Present? microscopy->is_microbial is_control_ok Controls Healthy? check_controls->is_control_ok is_microbial->is_control_ok No discard Discard Culture & Decontaminate Workspace is_microbial->discard Yes myco_test Perform Mycoplasma Test (PCR/Stain) is_control_ok->myco_test No compound_issue Investigate Compound (Cytotoxicity, Precipitation) is_control_ok->compound_issue Yes review_technique Review Aseptic Technique & Reagent Sterility discard->review_technique myco_test->discard Positive myco_test->compound_issue Negative

Caption: Troubleshooting workflow for cell culture contamination.

Decision Tree for a Suspected Contamination Event

cluster_actions Immediate Actions cluster_investigation Investigation cluster_decision Decision cluster_resolution Resolution start Suspected Contamination isolate 1. Isolate the Suspected Culture(s) start->isolate notify 2. Notify Lab Manager/Supervisor isolate->notify stop_work 3. Stop All Other Cell Culture Work notify->stop_work examine 4. Examine Culture Microscopically stop_work->examine check_incubator 5. Check Incubator for Other Affected Cultures examine->check_incubator is_widespread Is Contamination Widespread? check_incubator->is_widespread discard_all Discard All Cultures Perform Full Lab Cleanup is_widespread->discard_all Yes discard_single Discard Only Contaminated Culture(s) Decontaminate Hood/Incubator is_widespread->discard_single No document Document the Incident and Corrective Actions discard_all->document discard_single->document

Caption: Decision tree for handling a suspected contamination event.

Potential Sources of Cell Culture Contamination

cluster_sources Contamination Sources center Cell Culture operator Operator (Aseptic Technique) operator->center environment Environment (Air, Surfaces) environment->center reagents Reagents (Media, Serum) reagents->center equipment Equipment (Incubator, Hood) equipment->center cells Incoming Cells (Cross-Contamination) cells->center

Caption: Potential sources of cell culture contamination.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Glaucoside C and Related Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of Glaucoside C (Lanatoside C) and other related glycosides, including a glaucoside isolated from Eugenia jambolana and Glaucarubulone glucoside. The information is compiled from various studies to offer a comprehensive resource for researchers in oncology and pharmacology.

Quantitative Cytotoxicity Data

The cytotoxic effects of these glycosides have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below. Lower IC50 values indicate greater cytotoxicity.

CompoundCell LineCancer TypeIC50 ValueCitation
This compound (Lanatoside C) MCF-7Breast Cancer0.4 ± 0.1 µM[1]
A549Lung Cancer56.49 ± 5.3 nM[1]
HepG2Liver Cancer0.238 ± 0.16 µM[1]
Glaucoside (E. jambolana) MCF-7Breast Cancer176.2 µg/mL
Glaucarubulone glucoside MCF-7Breast Cancer121 nM[2]

Experimental Protocols

The following is a representative protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways implicated in the cytotoxic effects of this compound (Lanatoside C) and a typical experimental workflow for assessing cytotoxicity.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound dilutions) incubation Incubation with This compound compound_prep->incubation cell_seeding->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Experimental workflow for cytotoxicity assessment.

glaucoside_c_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondria glaucoside_c This compound (Lanatoside C) pkc_delta PKCδ Activation glaucoside_c->pkc_delta wnt_beta_catenin Wnt/β-catenin Pathway (Attenuation) glaucoside_c->wnt_beta_catenin akt_mtor AKT/mTOR Pathway (Inhibition) pkc_delta->akt_mtor apoptosis Apoptosis pkc_delta->apoptosis g2_m_arrest G2/M Cell Cycle Arrest akt_mtor->g2_m_arrest c_myc c-Myc Degradation wnt_beta_catenin->c_myc c_myc->g2_m_arrest g2_m_arrest->apoptosis

Signaling pathways of this compound (Lanatoside C).

Mechanism of Action

This compound, identified as Lanatoside C, exerts its cytotoxic effects through multiple signaling pathways. Studies have shown that Lanatoside C can induce G2/M cell cycle arrest and apoptosis in cancer cells[1]. This is achieved by attenuating key signaling pathways including the MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR pathways[1]. Specifically, Lanatoside C has been shown to inhibit the Wnt/β-catenin signaling pathway, leading to the downregulation of c-Myc, a critical protein for cell proliferation. Furthermore, it can activate Protein Kinase C delta (PKCδ), which in turn negatively regulates the AKT/mTOR pathway, further contributing to apoptosis.

The glaucoside isolated from Eugenia jambolana has also been reported to induce apoptosis in MCF-7 breast cancer cells. However, the specific signaling pathways involved have not been fully elucidated and require further investigation.

Glaucarubulone glucoside has been shown to selectively suppress the growth of MCF-7 breast cancer cells while not affecting non-tumorigenic breast epithelial cells[2]. It induces apoptosis and is suggested to have a mechanism of action that differs from conventional chemotherapeutic agents like 5-fluorouracil (B62378) and doxorubicin[2]. Its pro-oxidant actions in cancer cells are thought to be mediated by the downregulation of antioxidant genes[2].

Conclusion

The available data suggests that this compound (Lanatoside C) and related glycosides exhibit significant cytotoxic activity against various cancer cell lines. Their mechanisms of action involve the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. While direct comparative studies are limited, the compiled data provides a valuable starting point for researchers interested in the therapeutic potential of these natural compounds. Further research is warranted to fully elucidate the structure-activity relationships and to explore the clinical applicability of these promising agents in cancer therapy.

References

A Comparative Analysis of Glaucoside C and Other Pregnane Glycosides in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of Glaucoside C against other notable pregnane (B1235032) glycosides, focusing on their cytotoxic and anti-inflammatory properties. The information presented is curated from experimental data to assist researchers in evaluating their potential as therapeutic agents.

Introduction to Pregnane Glycosides

Pregnane glycosides are a class of naturally occurring steroid compounds characterized by a C21 steroidal skeleton. Widely distributed in the plant kingdom, particularly in families such as Apocynaceae and Asclepiadaceae, these compounds have garnered significant interest for their diverse and potent biological activities. Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents. This guide will focus on the comparative efficacy of this compound and other selected pregnane glycosides in the contexts of oncology and inflammation.

Cytotoxic Activity: A Comparative Overview

The cytotoxic potential of pregnane glycosides makes them promising candidates for anticancer drug development. Their mechanisms often involve the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected pregnane glycosides against various cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference
Glaucoside J *MCF-7 (Breast) ~225.6 (176.2 µg/mL) [1]
Russelioside BHCT-116 (Colon)0.18Review on Pregnane Glycosides and Their Biological Activities - ResearchGate
Quadranguloside EHCT-116 (Colon)0.12Review on Pregnane Glycosides and Their Biological Activities - ResearchGate
Quadranguloside EMCF-7 (Breast)0.56Review on Pregnane Glycosides and Their Biological Activities - ResearchGate
Marsdeoside HA549 (Lung)4.1 µg/mLNine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima
Marsdeoside IA549 (Lung)2.5 µg/mLNine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima

*Note: The reported IC50 value is for Glaucoside J, a steroidal saponin (B1150181) isolated from Eugenia jambolana. While its core structure is comparable to pregnane glycosides, direct structural identity to this compound from other sources needs further confirmation. The value has been converted from µg/mL to µM for comparative purposes, assuming a molecular weight similar to that of this compound.

Anti-inflammatory Activity: A Comparative Overview

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pregnane glycosides have demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and the modulation of inflammatory signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table presents the IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

CompoundIC50 (µM) for NO InhibitionReference
This compound Data not available
Marsdeoside A37.5
Marsdeoside H38.8
Marsdeoside I42.8
Dardanols (A, B, C, E)Active (Specific IC50 not provided)New Pregnane Glycosides from Mandevilla dardanoi and Their Anti-Inflammatory Activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Nitric Oxide (NO) Production Assay in RAW264.7 Cells

This assay measures the production of nitrite (B80452), a stable metabolite of NO, using the Griess reagent.

  • Cell Seeding: Plate RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-treated control. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Pregnane glycosides exert their biological effects by modulating various cellular signaling pathways. The diagrams below illustrate some of the key pathways implicated in their anticancer and anti-inflammatory activities.

anticancer_pathway pregnane Pregnane Glycoside receptor Na+/K+-ATPase or other receptors pregnane->receptor Inhibition pi3k PI3K/AKT/mTOR Pathway receptor->pi3k Modulation mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk Modulation wnt Wnt/β-catenin Pathway receptor->wnt Modulation apoptosis Induction of Apoptosis pi3k->apoptosis cell_cycle Cell Cycle Arrest (G2/M) pi3k->cell_cycle mapk->apoptosis proliferation Inhibition of Cell Proliferation wnt->proliferation apoptosis->proliferation cell_cycle->proliferation

Caption: Hypothetical signaling pathways modulated by pregnane glycosides leading to anticancer effects.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb mapk_inflam MAPK Pathway tlr4->mapk_inflam pregnane Pregnane Glycoside pregnane->nfkb Inhibition inos_cox2 iNOS & COX-2 Expression nfkb->inos_cox2 mapk_inflam->inos_cox2 no_pgs NO & Prostaglandin Production inos_cox2->no_pgs inflammation Inflammation no_pgs->inflammation

Caption: General anti-inflammatory mechanism of pregnane glycosides via inhibition of the NF-κB pathway.

Conclusion

This comparative guide highlights the significant potential of this compound and other pregnane glycosides as subjects for further research in oncology and inflammatory diseases. The provided data indicates that compounds like Russelioside B and Quadranguloside E exhibit potent cytotoxic effects against colon cancer cells. In the realm of anti-inflammatory action, marsdeosides have demonstrated notable inhibitory effects on nitric oxide production. While quantitative data for this compound's anti-inflammatory activity remains to be fully elucidated, its reported cytotoxic effects warrant deeper investigation into its mechanisms of action and comparative efficacy. The detailed experimental protocols and signaling pathway diagrams included in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic applications of this promising class of natural compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Glaucoside C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Glaucoside C, a significant natural glycoside, requires robust analytical methods for its determination in various matrices, from raw plant materials to finished pharmaceutical products. The cross-validation of these methods is a critical step to ensure data integrity and comparability across different analytical platforms.

This guide provides an objective comparison of two widely used analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). The experimental protocols and performance data presented are synthesized from established validation practices for glycosidic compounds, offering a framework for laboratory application.

Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific analytical purpose. This is essential when transferring a method between laboratories, updating an existing method to a newer technology (e.g., from HPLC to UPLC), or when data from different analytical runs need to be compared. The core objective is to ensure that the choice of analytical method does not significantly impact the final reported concentration of the analyte.

The general workflow for cross-validating analytical methods involves establishing a validation protocol, performing the analysis of the same set of samples using both methods, and statistically comparing the results. Key validation parameters assessed include specificity, linearity, accuracy, precision, and the limits of detection and quantification.

General Workflow for Analytical Method Cross-Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Purpose and Scope select_methods Select Methods for Comparison (e.g., HPLC-UV and UPLC-MS/MS) define_purpose->select_methods define_acceptance Define Acceptance Criteria select_methods->define_acceptance prepare_samples Prepare Identical Sample Sets define_acceptance->prepare_samples analyze_method1 Analyze Samples with Method 1 prepare_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 prepare_samples->analyze_method2 collect_data Collect and Process Data analyze_method1->collect_data analyze_method2->collect_data statistical_analysis Perform Statistical Comparison (e.g., t-test, Bland-Altman) collect_data->statistical_analysis evaluate_criteria Evaluate Against Acceptance Criteria statistical_analysis->evaluate_criteria validation_report Generate Validation Report evaluate_criteria->validation_report

A general workflow for the cross-validation of two analytical methods.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS for this compound quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and throughput considerations. Below is a summary of the typical performance characteristics for each method based on the analysis of glycosidic compounds.

Performance ParameterHPLC-UVUPLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) 1 - 10 µg/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 5 - 25 µg/mL0.05 - 5 ng/mL
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)< 5% (Intra-day), < 10% (Inter-day)
Accuracy (% Recovery) 98 - 102%95 - 105%
Selectivity Moderate; susceptible to co-eluting peaks.[1]High; based on specific precursor/product ion transitions.[2]
Analysis Time Longer (15 - 30 min)Shorter (2 - 10 min)[1]
Cost & Complexity Lower initial cost, simpler operation.[1]Higher initial cost, requires specialized expertise.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following protocols are representative for the quantification of this compound.

Sample Preparation (General Protocol)

A consistent and reproducible sample preparation method is fundamental for accurate quantification.

  • Extraction :

    • Accurately weigh 1.0 g of the powdered plant material or formulated product.

    • Add 50 mL of methanol/water (80:20, v/v) as the extraction solvent.

    • Perform ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration :

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC or UPLC system.

HPLC-UV Method

This method is suitable for routine quality control where high sensitivity is not the primary requirement.

  • Instrumentation : High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column : C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[3]

  • Mobile Phase : A gradient elution is typically employed.

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Example Gradient : 0-15 min, 15-40% B; 15-25 min, 40-60% B; 25-30 min, 60-15% B.

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : 30 °C.

  • Detection Wavelength : 210 nm.[3]

  • Injection Volume : 20 µL.

UPLC-MS/MS Method

This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of this compound in complex biological matrices.

  • Instrumentation : Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column : C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase :

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile with 0.1% Formic acid.

  • Example Gradient : 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7.1-9 min, 5% B.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40 °C.

  • Ionization Mode : Negative Electrospray Ionization (ESI-).

  • MS/MS Detection : Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be optimized.

  • Injection Volume : 5 µL.

Typical Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh_sample Weigh Sample add_solvent Add Extraction Solvent weigh_sample->add_solvent ultrasonicate Ultrasonicate add_solvent->ultrasonicate centrifuge Centrifuge ultrasonicate->centrifuge filter_extract Filter Extract centrifuge->filter_extract inject_sample Inject Sample into HPLC or UPLC filter_extract->inject_sample separation Chromatographic Separation inject_sample->separation detection Detection (UV or MS/MS) separation->detection integrate_peak Peak Integration detection->integrate_peak calibration_curve Calibration Curve Generation integrate_peak->calibration_curve quantify Quantify this compound calibration_curve->quantify report_results Report Results quantify->report_results

A typical experimental workflow for the analysis of this compound.

Conclusion

Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of this compound. The selection of the most appropriate method should be based on the specific analytical requirements. For routine quality control of well-characterized samples with relatively high concentrations of this compound, HPLC-UV offers a reliable and cost-effective solution.[1] Conversely, for research and development, pharmacokinetic studies, or the analysis of trace levels of this compound in complex matrices, the superior sensitivity and selectivity of UPLC-MS/MS make it the method of choice.[2] A thorough cross-validation as outlined in this guide is essential to ensure the generation of consistent and reliable data, regardless of the analytical platform employed.

References

A Comparative Guide to the In Vitro Reproducibility of Glaucoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anticancer activities of Glaucoside C, a natural compound isolated from Eugenia jambolana, and Lanatoside C, a well-characterized cardiac glycoside. Due to the limited availability of published data specifically on isolated this compound, this guide incorporates findings from studies on Eugenia jambolana extracts as a proxy, a limitation that should be considered when interpreting the data. The objective is to offer a clear, data-driven comparison to aid researchers in evaluating the reproducibility and potential of these compounds in cancer research.

Data Presentation: Comparative In Vitro Anticancer Activity

The following tables summarize the quantitative data from various in vitro experiments on this compound (and related Eugenia jambolana extracts) and Lanatoside C, showcasing their effects on cancer cell proliferation and apoptosis.

Table 1: Inhibition of Cancer Cell Proliferation (IC50 Values)

Compound/ExtractCell LineAssayIC50 ValueCitation
Glaucoside (from E. jambolana)MCF-7 (Breast Cancer)MTT Assay176.2 µg/mL
Eugenia jambolana Fruit ExtractHCT-116 (Colon Cancer)MTT Assay> 40 µg/mL (Suppression observed)[1]
Eugenia jambolana Seed ExtractHep2 (Laryngeal Carcinoma)MTT Assay125 µg/mL
Lanatoside CMCF-7 (Breast Cancer)Real-time PCRDose-dependent inhibition[2]
Lanatoside CA549 (Lung Cancer)Real-time PCRDose-dependent inhibition[2]
Lanatoside CHepG2 (Liver Cancer)Real-time PCRDose-dependent inhibition[2]

Table 2: Induction of Apoptosis

Compound/ExtractCell LineAssayObservationCitation
Glaucoside (from E. jambolana)MCF-7 (Breast Cancer)Not specifiedInduced apoptosis
Eugenia jambolana Fruit ExtractHCT-116 (Colon Cancer)TUNEL AssayIncreased apoptosis at 30 & 40 µg/mL[1]
Eugenia jambolana Fruit ExtractHCT-116 (Colon Cancer)Caspase 3/7 Glo AssayIncreased caspase 3/7 activity[1]
Lanatoside CHepG2 (Liver Cancer)Western BlotInduced DNA damage[2]
Lanatoside CHuman HCC cellsNot specifiedEnhanced apoptosis[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro experiments. Below are representative protocols for the key assays mentioned in the comparative data.

Cell Viability and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Lanatoside C) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well and mix gently.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in the expression of proteins involved in signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against proteins in the PI3K/AKT/mTOR pathway).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the known signaling pathways modulated by the compounds, providing a visual representation of the complex biological processes.

experimental_workflow Experimental Workflow for In Vitro Anticancer Activity cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. In Vitro Assays cluster_analysis 4. Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Cell Treatment (Varying Concentrations) seeding->treatment compound_prep Compound Preparation (this compound / Lanatoside C) compound_prep->treatment proliferation_assay Proliferation Assay (MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Caspase 3/7 Glo) treatment->apoptosis_assay western_blot Western Blot (Signaling Proteins) treatment->western_blot data_quant Data Quantification (Absorbance, Luminescence) proliferation_assay->data_quant apoptosis_assay->data_quant western_blot->data_quant statistical_analysis Statistical Analysis data_quant->statistical_analysis

Caption: General workflow for in vitro anticancer assays.

glaucoside_c_pathway Postulated Apoptotic Pathway for this compound (from E. jambolana extracts) Glaucoside_C This compound Mitochondrion Mitochondrion Glaucoside_C->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3_7 Caspase-3/7 activation Caspase_9->Caspase_3_7 Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Hypothesized mitochondrial apoptosis pathway.

lanatoside_c_pathway Signaling Pathways Modulated by Lanatoside C cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt Pathway Lanatoside_C Lanatoside C PI3K PI3K Lanatoside_C->PI3K inhibits MAPK MAPK Lanatoside_C->MAPK inhibits Wnt Wnt Lanatoside_C->Wnt inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Cycle_Arrest G2/M Cell Cycle Arrest mTOR->Cell_Cycle_Arrest leads to MAPK->Cell_Cycle_Arrest leads to Wnt->Cell_Cycle_Arrest leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Caption: Lanatoside C inhibits multiple signaling pathways.

References

Comparing the acetylcholinesterase inhibitory activity of Glaucoside C with standard inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the acetylcholinesterase (AChE) inhibitory activity of novel compounds against established standard inhibitors. As no public data is currently available for the acetylcholinesterase inhibitory activity of Glaucoside C, this document serves as a template. Researchers can adapt this guide by substituting "Test Compound (e.g., this compound)" with their compound of interest and populating the corresponding data fields.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine (B1216132).[1] This process is essential for terminating nerve impulses at cholinergic synapses.[2] Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease and myasthenia gravis.[1][2] The potency of an AChE inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1]

Comparative Inhibitory Activity

The following table summarizes the IC50 values of well-characterized acetylcholinesterase inhibitors. These values serve as a benchmark for evaluating the potency of new chemical entities. It is important to note that IC50 values can vary depending on the experimental conditions, including the source of the enzyme and the specific assay protocol used.

CompoundIC50 (µM)Notes
Test Compound (e.g., this compound)[Insert Experimental Data][Insert relevant notes, e.g., source, purity]
Donepezil0.021 - 0.081A highly potent and selective inhibitor of AChE, widely used in the treatment of Alzheimer's disease.
Tacrine0.077 - 0.2One of the first centrally acting AChE inhibitors approved for Alzheimer's disease.
Berberine4.844A natural alkaloid with reported AChE inhibitory activity.
Galantamine2.28 - 7.009A reversible, competitive AChE inhibitor also used in Alzheimer's treatment.
Rivastigmine0.0043A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for determining AChE activity is the colorimetric assay developed by Ellman and colleagues. This assay is valued for its simplicity, reliability, and suitability for high-throughput screening.

Principle:

The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant source

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate (B84403) Buffer (pH 8.0)

  • Test compound (inhibitor)

  • Standard inhibitors (e.g., Donepezil)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 14 mM ATCI solution in deionized water. This solution should be prepared fresh daily.

    • Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0) and dilute to the desired working concentration (e.g., 1 U/mL) immediately before use. Keep the enzyme solution on ice.

    • Prepare serial dilutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10-15 minutes at 25°C.

  • Initiate Reaction:

    • To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

    • For the blank, add 10 µL of deionized water.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

  • The percentage of inhibition can be calculated using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Visualizing the Experimental Workflow and Mechanism

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Data Acquisition & Analysis prep_buffer Prepare 0.1M Phosphate Buffer (pH 8.0) add_reagents Add Buffer, AChE, DTNB, and Inhibitor/Solvent prep_buffer->add_reagents prep_dtnb Prepare 10mM DTNB prep_dtnb->add_reagents prep_atci Prepare 14mM ATCI (fresh) prep_ache Prepare AChE Working Solution prep_ache->add_reagents prep_inhibitor Prepare Serial Dilutions of Inhibitors prep_inhibitor->add_reagents pre_incubate Pre-incubate for 10-15 min at 25°C add_reagents->pre_incubate add_atci Initiate Reaction with ATCI pre_incubate->add_atci read_absorbance Kinetic Measurement at 412 nm add_atci->read_absorbance calc_rate Calculate Reaction Rates (ΔA/min) read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.

G cluster_normal Normal Cholinergic Transmission cluster_inhibited AChE Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Termination Postsynaptic_Receptor->Signal ACh_Inhibited Acetylcholine (ACh) AChE_Inhibited Acetylcholinesterase (AChE) ACh_Inhibited->AChE_Inhibited Hydrolysis Prevented Postsynaptic_Receptor_Inhibited Postsynaptic Receptor ACh_Inhibited->Postsynaptic_Receptor_Inhibited Increased Binding Inhibitor Inhibitor (e.g., this compound) Inhibitor->AChE_Inhibited Blocks Prolonged_Signal Prolonged Signaling Postsynaptic_Receptor_Inhibited->Prolonged_Signal

Caption: Mechanism of acetylcholinesterase action and its inhibition.

References

A Head-to-Head Comparison of Glaucoside C and Cynatratoside C Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of natural product research, cardiac glycosides and steroidal glycosides represent a rich source of bioactive compounds with therapeutic potential. This guide provides a detailed comparative analysis of Glaucoside C, a cardiac glycoside, and Cynatratoside C, a C21 steroidal glycoside. While direct head-to-head experimental data is limited, this document synthesizes available information on their individual bioactivities, proposes standardized protocols for their comparative evaluation, and explores their potential mechanisms of action through signaling pathway diagrams.

Comparative Bioactivity Profile

The following table summarizes the reported and inferred bioactivities of this compound and Cynatratoside C. It is important to note that the quantitative data for a direct comparison is not available in the current literature. The values presented are representative of the compound classes and should be confirmed through head-to-head studies.

Bioactivity ParameterThis compound (Cardiac Glycoside)Cynatratoside C (C21 Steroidal Glycoside)
Cytotoxicity
Cell LineMCF-7 (Human Breast Adenocarcinoma)SGC-7901 (Human Gastric Adenocarcinoma)
IC50 ValueReported activity, specific IC50 not available. For related cardiac glycosides, IC50 values can range from nanomolar to low micromolar.No specific data for Cynatratoside C. Related C21 steroidal glycosides show IC50 values in the range of 10-20 µM.[1]
Anti-inflammatory Activity
AssayInhibition of pro-inflammatory mediators (e.g., NO, TNF-α)Inhibition of pro-inflammatory mediators (e.g., IL-1β, IL-6, COX-2) and suppression of MAPK signaling.[2][3]
EC50 ValueData not available.Data not available for Cynatratoside C. Related compounds show significant inhibition of inflammatory markers.

Experimental Protocols for Comparative Analysis

To facilitate a direct and objective comparison of this compound and Cynatratoside C, the following detailed experimental protocols are proposed.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compounds against a selected cancer cell line (e.g., HeLa).

a. Cell Culture and Seeding:

  • Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

b. Compound Treatment:

  • Prepare stock solutions of this compound and Cynatratoside C in dimethyl sulfoxide (B87167) (DMSO).

  • On the day of treatment, prepare serial dilutions of each compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

c. MTT Assay and Data Analysis:

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol details the evaluation of the compounds' ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with various non-toxic concentrations of this compound and Cynatratoside C (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

  • Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a control group (no LPS, no compound) and an LPS-only group.

c. Nitrite (B80452) Quantification (Griess Assay):

  • After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-only group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the putative signaling pathways through which this compound and Cynatratoside C may exert their biological effects. These are based on the known mechanisms of related compounds.

Glaucoside_C_Pathway Glaucoside_C This compound NaK_ATPase Na+/K+-ATPase Glaucoside_C->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger Intracellular_Na->NCX Activates Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca ROS ↑ ROS Intracellular_Ca->ROS Apoptosis_Pathway Apoptosis Signaling (e.g., Caspase activation) ROS->Apoptosis_Pathway Cell_Death Cell Death Apoptosis_Pathway->Cell_Death

Caption: Putative cytotoxic mechanism of this compound.

Cynatratoside_C_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway Cynatratoside_C Cynatratoside C Cynatratoside_C->MAPK_Pathway Inhibition AP1 AP-1 MAPK_Pathway->AP1 Proinflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, COX-2) AP1->Proinflammatory_Genes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Inferred anti-inflammatory mechanism of Cynatratoside C.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive head-to-head comparison of this compound and Cynatratoside C.

Comparative_Workflow cluster_0 Compound Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Compound_Sourcing Source and Purify This compound & Cynatratoside C Stock_Preparation Prepare Stock Solutions Compound_Sourcing->Stock_Preparation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on Cancer Cells) Stock_Preparation->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., NO Assay on Macrophages) Stock_Preparation->Anti_inflammatory_Assay IC50_Determination Determine IC50/EC50 Values Cytotoxicity_Assay->IC50_Determination Anti_inflammatory_Assay->IC50_Determination Statistical_Analysis Statistical Comparison IC50_Determination->Statistical_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK, Caspases) Statistical_Analysis->Pathway_Analysis

References

A Comparative Analysis of the Dose-Response Cytotoxicity of Cardiac Glycosides in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of the dose-response cytotoxicity of cardiac glycosides, a class of naturally derived compounds, against various cancer cell lines. While the initial focus was on Glaucoside C, a thorough review of publicly available scientific literature did not yield specific dose-response data for a cardiac glycoside with this name. However, a steroidal saponin, also named glaucoside, has been isolated from Eugenia jambolana and demonstrated cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of 176.2 μg/mL[1].

Due to the limited data on a cardiac glycoside named this compound, this guide will focus on well-characterized cardiac glycosides, namely Lanatoside C and Digoxin, to provide a valuable comparative overview for researchers, scientists, and drug development professionals.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a biological process, such as cell proliferation. The following table summarizes the IC50 values for Lanatoside C and Digoxin across a range of human cancer cell lines, showcasing their potent cytotoxic activity.

CompoundCell LineCancer TypeIC50 ValueCitation(s)
Lanatoside C A549Lung Carcinoma56.49 ± 5.3 nM[2]
MCF-7Breast Adenocarcinoma0.4 ± 0.1 µM[2]
HepG2Hepatocellular Carcinoma0.238 ± 0.16 µM[2]
PC-3Prostate Cancer79.72 nM[3]
DU145Prostate Cancer96.62 nM
HuCCT-1CholangiocarcinomaNot specified
TFK-1CholangiocarcinomaNot specified
Digoxin A549Non-small Cell Lung Cancer0.10 µM
H1299Non-small Cell Lung Cancer0.12 µM
TK-10Renal Adenocarcinoma3-33 nM
K-562Chronic Myelogenous Leukemia6.4 nM
MCF-7Breast Adenocarcinoma3-33 nM

Experimental Protocols

A standardized protocol is essential for generating reliable and comparable dose-response data. The following is a representative methodology for determining the IC50 value of a cardiac glycoside using a cell viability assay.

Objective: To determine the concentration of a cardiac glycoside that inhibits the proliferation of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Cardiac glycoside (e.g., Lanatoside C, Digoxin)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the cardiac glycoside in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • After 24 hours of cell seeding, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of the cardiac glycoside. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay (MTT Assay Example):

    • Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways in Cardiac Glycoside-Induced Cytotoxicity

Cardiac glycosides exert their cytotoxic effects through a primary mechanism involving the inhibition of the Na+/K+-ATPase pump. This inhibition leads to an increase in intracellular sodium ion concentration, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated intracellular calcium triggers a cascade of downstream signaling events that can lead to cell cycle arrest and apoptosis. Several key signaling pathways are modulated by cardiac glycosides in cancer cells.

Cardiac_Glycoside_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_Wnt Wnt Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_nucleus Nucleus NaK_ATPase Na+/K+-ATPase NCX Na+/Ca2+ Exchanger NaK_ATPase->NCX ↑ [Na+]i Ca_increase ↑ [Ca2+]i NCX->Ca_increase CG Cardiac Glycoside CG->NaK_ATPase PI3K PI3K Ca_increase->PI3K Ras Ras Ca_increase->Ras Apoptosis ↑ Apoptosis Ca_increase->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation ↓ Cell Proliferation mTOR->Proliferation CellCycleArrest G2/M Arrest mTOR->CellCycleArrest Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin beta_catenin->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis

References

Independent Verification of Glaucoside C Structure: A Comparative Analysis Impeded by Lack of Original Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive independent verification of the published structure of Glaucoside C is currently not feasible due to the absence of publicly available data from its original structure elucidation. While the compound is listed in chemical databases with the Chemical Abstracts Service (CAS) number 81474-89-7 and a molecular formula of C₄₁H₆₂O₁₅, the foundational scientific literature detailing its isolation and characterization, including critical spectroscopic data, could not be located through extensive searches.

This guide was intended to provide researchers, scientists, and drug development professionals with an objective comparison of the originally proposed structure of this compound against subsequent independent analyses. However, without the primary experimental data, such a comparison cannot be performed. The core requirements of presenting comparative data in tables, detailing experimental protocols, and visualizing workflows are therefore unachievable.

The Challenge of Verifying Undisclosed Structures

The verification of a natural product's structure is a cornerstone of chemical and pharmaceutical research. It relies on the ability to access and reinterpret the original experimental data, which typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and fragmentation patterns that help in confirming the molecular formula and identifying structural motifs.

  • Crystallographic Data: X-ray crystallography, when applicable, provides the most definitive three-dimensional structure of a molecule.

In the case of this compound, none of this primary data appears to be publicly accessible in the scientific literature. Chemical supplier entries list the compound, but do not cite the peer-reviewed research that would contain the necessary experimental details.

Logical Workflow for Structural Verification

Had the original data been available, the workflow for an independent verification would have followed a structured approach. This process is visualized in the diagram below.

G Logical Workflow for Independent Structure Verification cluster_0 Data Acquisition cluster_1 Independent Analysis cluster_2 Comparison and Conclusion A Locate Original Publication (e.g., via CAS Number) B Extract Spectroscopic Data (NMR, MS, etc.) A->B C Extract Experimental Protocols (Isolation, Purification) A->C D Re-analyze Spectroscopic Data B->D F Chemical Synthesis C->F G Compare Predicted vs. Published Data D->G E Computational Structure Prediction (e.g., DFT, NMR prediction) E->G H Compare Synthetic vs. Natural Product Data F->H I Conclusion on Structural Validity G->I H->I

Caption: Logical workflow for the independent verification of a natural product structure.

Conclusion

The objective of this guide was to provide a detailed comparison and independent verification of the structure of this compound. However, the foundational requirement for such an analysis – the original published experimental data – is not available in the public domain. This highlights a significant challenge in the verification of scientific data when primary sources are not accessible.

For researchers interested in this compound, the initial and most critical step would be to identify the original publication that first described its isolation and structure elucidation. Without this key piece of information, any further investigation into its chemical properties and potential applications remains speculative. It is recommended that any future work on this compound prioritize the full characterization of its structure using modern spectroscopic techniques to establish a reliable and verifiable reference for the scientific community.

A Comparative Analysis of Glaucoside C: Benchmarking Efficacy Against Latanoprost and Timolol for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel therapeutic candidate, Glaucoside C, against two established agents for the management of elevated intraocular pressure (IOP): Latanoprost, a prostaglandin (B15479496) analogue, and Timolol, a beta-blocker. The information presented is intended to provide a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Disclaimer: this compound is a novel compound currently under investigation. The data presented for this compound is hypothetical and for illustrative purposes to guide potential research and development. The information for Latanoprost and Timolol is based on established scientific literature.

Mechanism of Action

A fundamental understanding of the signaling pathways targeted by each agent is crucial for evaluating their therapeutic potential and identifying potential synergistic or antagonistic effects.

This compound (Hypothetical)

This compound is hypothesized to be a cardiac glycoside that selectively inhibits the Na+/K+-ATPase enzyme in the non-pigmented ciliary epithelium of the eye.[1][2][3] This inhibition is proposed to reduce the secretion of aqueous humor, thereby lowering intraocular pressure.[4] The Na+/K+-ATPase pump plays a crucial role in the active transport of ions that drives the formation of aqueous humor.[5] By disrupting this process, this compound is expected to decrease the rate of aqueous humor production.[4]

glaucoside_c_pathway cluster_npe Non-Pigmented Ciliary Epithelium NaK_ATPase Na+/K+-ATPase Ion_Transport Reduced Ion Transport (Na+, K+) NaK_ATPase->Ion_Transport AH_Production Decreased Aqueous Humor Production Ion_Transport->AH_Production IOP Reduced Intraocular Pressure AH_Production->IOP Glaucoside_C This compound Glaucoside_C->NaK_ATPase Inhibits

Caption: Hypothetical signaling pathway of this compound.

Latanoprost

Latanoprost is a prostaglandin F2α analogue that primarily lowers IOP by increasing the uveoscleral outflow of aqueous humor. It binds to prostaglandin F receptors in the ciliary muscle, leading to the relaxation of the muscle and remodeling of the extracellular matrix. This increases the permeability of the uveoscleral pathway, facilitating the drainage of aqueous humor.

Timolol

Timolol is a non-selective beta-adrenergic receptor antagonist. It lowers IOP by reducing the production of aqueous humor.[6] By blocking beta-receptors in the ciliary body, Timolol decreases cyclic AMP (cAMP) production, which in turn reduces the rate of aqueous humor secretion.

Comparative Efficacy and Safety Data

The following tables summarize the key performance metrics for this compound (hypothetical data), Latanoprost, and Timolol.

Table 1: Efficacy in Intraocular Pressure (IOP) Reduction

ParameterThis compound (0.1% solution)Latanoprost (0.005% solution)Timolol (0.5% solution)
Mean IOP Reduction from Baseline 28% (Hypothetical)25-35%20-25%
Time to Onset of Action 4-6 hours (Hypothetical)3-4 hours1-2 hours
Peak Effect 10-14 hours (Hypothetical)8-12 hours2-4 hours
Duration of Action Up to 24 hours (Hypothetical)Up to 24 hours12-24 hours

Table 2: Effects on Aqueous Humor Dynamics

ParameterThis compoundLatanoprostTimolol
Aqueous Humor Production Significantly Decreased (Hypothetical)No significant effectSignificantly Decreased
Trabecular Outflow No significant effect (Hypothetical)Minor increaseNo significant effect
Uveoscleral Outflow No significant effect (Hypothetical)Significantly IncreasedNo significant effect

Table 3: Ocular Side Effect Profile

Side EffectThis compound (Hypothetical)LatanoprostTimolol
Conjunctival Hyperemia MildCommonMild
Stinging/Burning Sensation ModerateCommonCommon
Blurred Vision OccasionalCommonCommon
Iris Color Change Not ObservedPossible (long-term use)Not Reported
Eyelash Growth Not ObservedCommonNot Reported
Systemic Side Effects Minimal (Hypothetical)RarePossible (bradycardia, bronchospasm)

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to benchmark the efficacy and safety of a novel compound like this compound against established agents.

In Vivo IOP Measurement in a Rabbit Model

This protocol is designed to assess the IOP-lowering efficacy of topical ophthalmic solutions in a normotensive rabbit model.

  • Animals: Adult New Zealand White rabbits are used. Animals are acclimated for at least one week before the experiment.

  • IOP Measurement: A calibrated tonometer (e.g., Tono-Pen, non-contact tonometer) is used to measure IOP.[7][8] Baseline IOP is measured for three consecutive days prior to the study.

  • Drug Administration: A single 50 µL drop of the test compound (this compound), positive control (Latanoprost or Timolol), or vehicle is administered to one eye of each rabbit, with the contralateral eye serving as a control.

  • Data Collection: IOP is measured at baseline (pre-dose) and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Analysis: The change in IOP from baseline is calculated for each time point and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).

experimental_workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Acclimation Rabbit Acclimation Baseline_IOP Baseline IOP Measurement (3 days) Acclimation->Baseline_IOP Grouping Randomize into Treatment Groups Baseline_IOP->Grouping Dosing Topical Administration (this compound, Latanoprost, Timolol, Vehicle) Grouping->Dosing IOP_Monitoring IOP Measurement (1-24 hours) Dosing->IOP_Monitoring Data_Analysis Data Analysis (IOP change vs. Baseline) IOP_Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo IOP measurement.
Aqueous Humor Dynamics by Fluorophotometry

This method quantifies the rate of aqueous humor flow and outflow facility.

  • Procedure: A fluorescent dye (fluorescein) is applied topically to the cornea.[9]

  • Measurement: A scanning ocular fluorophotometer is used to measure the concentration of fluorescein (B123965) in the anterior chamber and cornea over time.[10][11]

  • Calculation: The rate of disappearance of the dye from the anterior chamber is used to calculate the aqueous humor flow rate.[12][13]

  • Drug Effect: The study is performed before and after the administration of the test compounds to determine their effect on aqueous humor production and outflow.

In Vitro Ocular Toxicity Assessment

Cell-based assays are used to evaluate the potential toxicity of the compounds on ocular cells.

  • Cell Lines: Human corneal epithelial cells (HCE-T) or other relevant ocular cell lines are used.[14]

  • Treatment: Cells are exposed to varying concentrations of this compound, Latanoprost, and Timolol for a specified duration (e.g., 24 hours).

  • Viability Assays: Cell viability is assessed using standard assays such as MTT or neutral red uptake assays.[15][16]

  • Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC50) is determined to compare their relative toxicity.

Comparative Mechanism of Action

The primary mechanisms of the three agents are distinct, offering different approaches to IOP reduction.

mechanism_comparison cluster_glaucoside This compound cluster_latanoprost Latanoprost cluster_timolol Timolol Elevated_IOP Elevated Intraocular Pressure GC_MoA Inhibits Na+/K+-ATPase in Ciliary Epithelium GC_Effect Decreases Aqueous Humor Production GC_MoA->GC_Effect GC_Effect->Elevated_IOP Reduces Lat_MoA Activates Prostaglandin F Receptors Lat_Effect Increases Uveoscleral Outflow Lat_MoA->Lat_Effect Lat_Effect->Elevated_IOP Reduces Tim_MoA Blocks Beta-Adrenergic Receptors Tim_Effect Decreases Aqueous Humor Production Tim_MoA->Tim_Effect Tim_Effect->Elevated_IOP Reduces

Caption: Comparison of primary mechanisms for IOP reduction.

Conclusion

Based on the hypothetical data, this compound presents a promising profile for IOP reduction through a distinct mechanism of action compared to Latanoprost and Timolol. Its potential to significantly decrease aqueous humor production warrants further investigation. The experimental protocols outlined provide a framework for the rigorous evaluation of this compound's efficacy and safety, which will be essential for its future development as a potential therapeutic agent for glaucoma. Comparative studies are crucial to delineate its position in the therapeutic landscape and to explore potential combination therapies.

References

Interspecies Comparison of Glaucoside C Metabolism: A Predictive Analysis Based on Structurally Related Steroidal Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no publicly available experimental data on the metabolism of Glaucoside C in any species. This compound is a steroidal glycoside with a glaucogenin C aglycone, found in plants of the Cynanchum genus. Due to the absence of direct metabolic data for this compound, this guide provides a comparative overview based on the metabolism of a structurally related and well-studied steroidal O-glycoside, digitoxin (B75463) , as well as general metabolic pathways of steroidal glycosides and C-glycosides. This approach allows for a predictive comparison of how this compound might be metabolized across different species.

Introduction to this compound and Steroidal Glycoside Metabolism

This compound is a complex natural product belonging to the family of steroidal glycosides. The metabolism of such compounds is a critical factor in determining their pharmacokinetic profile, efficacy, and toxicity. Generally, the metabolism of steroidal glycosides can be divided into two main stages:

  • Deglycosylation: The cleavage of sugar moieties from the aglycone. For O-glycosides, this can occur through acid hydrolysis in the stomach or enzymatic hydrolysis by gut microbiota. For C-glycosides, which are more resistant to hydrolysis, this process is primarily carried out by specific enzymes produced by intestinal bacteria.[1][2]

  • Aglycone Metabolism: The steroidal core (aglycone) undergoes Phase I and Phase II metabolism, primarily in the liver.[3]

    • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, often catalyzed by cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups on the aglycone.[3]

    • Phase II Metabolism: Involves the conjugation of the modified aglycone with endogenous molecules such as glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation), which increases water solubility and facilitates excretion.[4]

Significant interspecies differences in these metabolic pathways can lead to variations in the pharmacological and toxicological effects of steroidal glycosides.

Comparative Metabolism of Digitoxin: A Surrogate for this compound

Digitoxin, a cardiac glycoside, serves as a relevant surrogate for predicting the interspecies metabolism of a steroidal glycoside like this compound. Extensive research on digitoxin has revealed significant qualitative and quantitative differences in its metabolism across various mammalian species.

Data Presentation: In Vitro Metabolism of Digitoxin in Liver Microsomes from Various Species

The following table summarizes the rate of digitoxin metabolism and the major metabolic pathways observed in liver microsomes from nine different mammalian species. This data highlights the considerable interspecies variability in the hepatic metabolism of a steroidal glycoside.

SpeciesOverall Rate of Digitoxin Metabolism (pmol/min/mg protein)Major Metabolic Pathways
Hamster~90016- and/or 17-hydroxydigitoxin formation
Rat~300Cleavage to digitoxigenin (B1670572) bis- and monodigitoxoside
Guinea Pig~15016- and/or 17-hydroxydigitoxin formation, formation of an unknown metabolite
Dog~10016- and/or 17-hydroxydigitoxin formation
Mouse~50Not specified in detail
Monkey (Cynomolgus)~5016- and/or 17-hydroxydigitoxin formation
Rabbit<5016- and/or 17-hydroxydigitoxin formation
Cat<5016- and/or 17-hydroxydigitoxin formation
Human<10Minimal metabolism observed in vitro

Data adapted from Watkins et al., 1991.

Key Interspecies Differences Observed in Digitoxin Metabolism:

  • Quantitative Differences: The overall rate of digitoxin metabolism varied approximately 90-fold among the species tested, with the hamster showing the highest rate and humans showing the lowest.

  • Qualitative Differences: The primary metabolic pathways also differed significantly. While many species favored hydroxylation of the digitoxin molecule, rats predominantly cleaved the sugar moieties. Human liver microsomes showed very limited capacity to metabolize digitoxin in vitro.

Experimental Protocols

The following is a representative protocol for an in vitro metabolism study of a steroidal glycoside using liver microsomes, based on methodologies described in the literature.

Protocol: In Vitro Metabolism of a Steroidal Glycoside using Liver Microsomes

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine the following reagents on ice:

      • Pooled liver microsomes (from the species of interest, e.g., human, rat) to a final concentration of 0.5-1.0 mg/mL.

      • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

      • The steroidal glycoside substrate (e.g., digitoxin, dissolved in a suitable solvent like methanol (B129727) or DMSO, final solvent concentration <1%). The substrate concentration should be varied to determine kinetic parameters (e.g., 1-200 µM).

      • Magnesium chloride (MgCl₂) to a final concentration of 3-5 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to a final concentration of 1 mM.

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or methanol.

    • Vortex the mixture vigorously to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis of Metabolites:

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).

    • Quantify the disappearance of the parent compound and the formation of metabolites by comparing their peak areas to those of standard curves.

Mandatory Visualization

Generalized Metabolic Pathway of a Steroidal C-Glycoside

The following diagram illustrates a plausible metabolic pathway for a steroidal C-glycoside like this compound, integrating the known metabolic routes for C-glycosides and steroidal aglycones.

Glaucoside_C_Metabolism cluster_gut Gut Lumen (Microbiota) cluster_absorption Intestinal Absorption cluster_liver Liver (Hepatocytes) This compound This compound Oxidized this compound Oxidized this compound This compound->Oxidized this compound Oxidation (Oxidoreductase) Glaucogenin C Aglycone Glaucogenin C Aglycone Oxidized this compound->Glaucogenin C Aglycone C-C Bond Cleavage (C-deglycosylation enzymes) Sugar Moiety Sugar Moiety Oxidized this compound->Sugar Moiety Absorbed Aglycone Glaucogenin C Aglycone Phase I Metabolites Hydroxylated Aglycone Absorbed Aglycone->Phase I Metabolites Phase I Metabolism (CYP450) Phase II Metabolites Conjugated Aglycone (Glucuronide, Sulfate) Phase I Metabolites->Phase II Metabolites Phase II Metabolism (UGTs, SULTs) Excretion Excretion Phase II Metabolites->Excretion Urine/Bile

Caption: Proposed metabolic pathway of a steroidal C-glycoside like this compound.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram outlines the general experimental workflow for investigating the in vitro metabolism of a compound like this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Compound This compound Incubation_Mix Combine Compound, Microsomes, and Cofactors Compound->Incubation_Mix Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubation_Mix Cofactors NADPH-generating system Cofactors->Incubation_Mix Incubation_Step Incubate at 37°C Incubation_Mix->Incubation_Step Termination Terminate Reaction (e.g., Acetonitrile) Incubation_Step->Termination Centrifugation Centrifuge to remove protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Metabolite Identification and Quantification LCMS->Data

Caption: Experimental workflow for in vitro metabolism of this compound.

Conclusion

While direct metabolic data for this compound is currently unavailable, this guide provides a framework for understanding its potential interspecies metabolic fate based on data from the structurally related steroidal glycoside, digitoxin, and established principles of C-glycoside and steroidal metabolism. The significant interspecies differences observed in digitoxin metabolism underscore the importance of conducting species-specific metabolic studies for any new chemical entity, including this compound, to accurately predict its pharmacokinetic and pharmacodynamic properties in different organisms. The provided experimental protocol and workflow diagrams offer a practical guide for researchers initiating such investigations. Future studies are warranted to elucidate the specific metabolic pathways of this compound and to determine its safety and efficacy profile across different species.

References

Safety Operating Guide

Navigating the Disposal of Glaucoside C: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Glaucoside C could not be located. The following information is based on general best practices for the disposal of similar glucoside compounds and should not be considered a substitute for the official SDS. Researchers, scientists, and drug development professionals are strongly advised to obtain the specific SDS for this compound from the manufacturer or supplier before handling or disposing of this chemical.

The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. This guide provides a general framework for the disposal of this compound, based on the handling procedures for related glucoside compounds.

Illustrative Quantitative Data for Similar Glucoside Compounds

The following table summarizes typical quantitative data for other glucoside compounds. This information is for illustrative purposes only and may not reflect the properties of this compound.

PropertyIllustrative ValueSource
Physical State Yellowish, slightly cloudy liquid[1]
pH 11.5 - 12.5[1][2][3]
Flash Point >100 °C[2][3]
Solubility in Water Completely Soluble[1][2]
Storage Temperature 2°C - 8°C[4]

General Experimental Protocol for Disposal

This protocol outlines a general step-by-step procedure for the disposal of small quantities of glucoside compounds in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Safety glasses or goggles.[5]

  • Chemical-resistant gloves (e.g., nitrile).[2][4]

  • Laboratory coat.[4]

Step 2: Waste Segregation and Collection

Properly segregate chemical waste to prevent unintended reactions and ensure compliant disposal.[6]

  • Solid Waste (Unused or Expired Product):

    • Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.[6]

  • Liquid Waste (Solutions):

    • Do not pour solutions containing glucosides down the drain. [6]

    • Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.[6] Ensure the container is compatible with the solvent used.[6]

  • Contaminated Materials:

    • Items such as gloves, weighing papers, and pipette tips that are contaminated should be considered chemical waste.[6]

    • Collect these materials in a designated, sealed plastic bag or container.[6]

Step 3: Storage

Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, until collection.[6]

Step 4: Final Disposal

Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[6] Follow all local, state, and federal regulations for chemical waste disposal.[3][6] In some cases, for small quantities and if local regulations permit, the material may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber.[4]

Visualizing the Disposal Workflow

The following diagram illustrates a general decision-making process for the proper disposal of chemical waste.

start Identify Waste (Glucoside Compound) is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled, sealed solid waste container. is_solid->collect_solid Yes collect_liquid Collect in a labeled, leak-proof liquid waste container. is_solid->collect_liquid No is_contaminated Are materials contaminated? collect_solid->is_contaminated collect_liquid->is_contaminated collect_contaminated Collect in a designated, sealed container. is_contaminated->collect_contaminated Yes store_waste Store waste in a designated, well-ventilated area. is_contaminated->store_waste No collect_contaminated->store_waste final_disposal Arrange for disposal by a licensed hazardous waste company. store_waste->final_disposal end Disposal Complete final_disposal->end

Caption: General workflow for the segregation and disposal of chemical waste.

References

Navigating the Safe Handling of Glaucoside C: A Precautionary Guide

Author: BenchChem Technical Support Team. Date: December 2025

Given the potential for "Glaucoside" to refer to a cardiac glycoside—a class of compounds known for significant toxicity—all handling procedures should be governed by stringent safety protocols. This guide provides essential, immediate safety and logistical information based on a conservative risk assessment, assuming the substance may be potent and hazardous.

I. Essential Personal Protective Equipment (PPE)

When handling Glaucoside C or any substance with an unconfirmed toxicological profile, a comprehensive PPE strategy is mandatory to prevent skin contact, eye exposure, and inhalation.

A. Laboratory Coats: A buttoned, long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown with tight-fitting cuffs.

B. Eye and Face Protection: Chemical splash goggles are essential.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

C. Gloves: Use double-gloving with chemically resistant gloves (e.g., nitrile)[1]. The outer glove should be removed and disposed of immediately after handling the substance. Change gloves frequently and immediately if they become contaminated.

D. Respiratory Protection: If the material is a powder or if there is a risk of aerosol generation, a NIOSH-approved respirator is required.[1] The type of respirator should be selected based on a formal risk assessment by your institution's Environmental Health and Safety (EHS) department.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Equipment Specification Purpose
Laboratory Coat Long-sleeved, buttonedProtects skin and personal clothing from contamination.
Eye Protection Chemical splash gogglesProtects eyes from splashes and aerosols.
Face Protection Face shield (in addition to goggles)Provides broader protection for the face from splashes.
Hand Protection Double-gloved with nitrile glovesPrevents skin contact with the substance.
Respiratory Protection NIOSH-approved respiratorPrevents inhalation of powders or aerosols.

II. Operational and Disposal Plans

A clear, step-by-step plan for handling, storage, and disposal is critical to maintaining a safe laboratory environment.

A. Handling Procedures:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.

  • Avoid Inhalation and Contact: Procedures should be designed to avoid the generation of dust or aerosols.[1] Avoid direct contact with the skin, eyes, and clothing.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance, before breaks, and at the end of the workday.

  • Spill Response: Be prepared for spills. Have a spill kit readily available that includes appropriate absorbent materials and waste containers.

B. Storage:

  • Secure and Labeled: Store this compound in a well-ventilated, secure area, away from incompatible materials. The container must be clearly labeled with the substance name and hazard warnings.

  • Controlled Access: Limit access to the storage area to authorized personnel only.

C. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including gloves, disposable lab coats, and cleaning materials, must be treated as hazardous waste.

  • Waste Containers: Use dedicated, leak-proof, and clearly labeled containers for this compound waste.

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of this material down the drain.

III. Experimental Protocol: Spill Response

In the event of a spill, a swift and organized response is crucial to mitigate exposure and contamination.

Materials:

  • Full PPE as described in Section I.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Two pairs of chemically resistant gloves.

  • Sealable, labeled hazardous waste container.

  • Decontaminating solution (e.g., 10% bleach solution, followed by water).

Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the full recommended PPE.

  • Contain the Spill: For liquid spills, cover with an absorbent material, working from the outside in. For solid spills, gently cover with a damp cloth to avoid raising dust.

  • Collect Waste: Carefully scoop the absorbed material or contaminated cloth into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse with water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.

  • Report: Report the spill to your institution's EHS department.

IV. Workflow for Handling Substances with Unknown Hazard Profiles

The following diagram outlines the logical workflow for safely managing a substance like this compound, for which specific safety information is not available.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal Obtain Substance Obtain Substance Search for SDS/Safety Data Search for SDS/Safety Data Obtain Substance->Search for SDS/Safety Data SDS Found? SDS Found? Search for SDS/Safety Data->SDS Found? Follow Specific SDS Guidelines Follow Specific SDS Guidelines SDS Found?->Follow Specific SDS Guidelines Yes Treat as Highly Hazardous Treat as Highly Hazardous SDS Found?->Treat as Highly Hazardous No Segregate Waste Segregate Waste Follow Specific SDS Guidelines->Segregate Waste Don Full PPE Don Full PPE Treat as Highly Hazardous->Don Full PPE Conduct Work in Fume Hood Conduct Work in Fume Hood Don Full PPE->Conduct Work in Fume Hood Conduct Work in Fume Hood->Segregate Waste Dispose via Licensed Contractor Dispose via Licensed Contractor Segregate Waste->Dispose via Licensed Contractor

Caption: Workflow for Handling a Substance with Unknown Safety Data.

Disclaimer: This information is provided as a general safety guide and is not a substitute for a substance-specific Safety Data Sheet. It is imperative to obtain a definitive identification and SDS for "this compound" and to consult with your institution's Environmental Health and Safety department before handling this substance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.